molecular formula C7H8N2O B1625450 5-Methylpyridine-2-carboxamide CAS No. 20970-77-8

5-Methylpyridine-2-carboxamide

Cat. No.: B1625450
CAS No.: 20970-77-8
M. Wt: 136.15 g/mol
InChI Key: VFNBCOKXIDBFOC-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-carboxamide is a chemical compound belonging to the class of pyridine carboxamides, which are of significant interest in medicinal and biochemical research. The core pyridine carboxamide structure is a key pharmacophore in developing enzyme inhibitors. Although specific biological data for 5-Methylpyridine-2-carboxamide may be limited, analogues and derivatives within this chemical family, such as various pyridine thiosemicarbazones and semicarbazones, have demonstrated potent inhibitory activity against the urease enzyme . Urease is a nickel-dependent metalloenzyme that is a virulence factor for ureolytic bacteria like Helicobacter pylori , which is associated with gastroduodenal ulcers and cancer . Researchers value this scaffold for its potential in designing and synthesizing novel small molecules to modulate such enzymatic activity . The molecular formula for 5-Methylpyridine-2-carboxamide is C7H8N2O, with a molecular weight of 136.15 g/mol . It is characterized by a pyridine ring substituted with a carboxamide group at the 2-position and a methyl group at the 5-position. This structure serves as a versatile building block or intermediate in organic synthesis and drug discovery efforts. It can be used to explore structure-activity relationships (SAR) or as a precursor for more complex molecules aimed at various biological targets. Application Note: This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. Its uses may include, but are not limited to, in vitro enzymatic assays, molecular docking studies to predict binding interactions, and the synthesis of further derivatives for pharmacological screening . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBCOKXIDBFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494271
Record name 5-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20970-77-8
Record name 5-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-2-carboxamide

Introduction

5-Methylpyridine-2-carboxamide, also known as 5-methylpicolinamide, is a substituted pyridine derivative. While the pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, specific experimental data for 5-Methylpyridine-2-carboxamide is not widely available in public scientific literature. This guide, therefore, serves a dual purpose: first, to provide a predictive analysis of its core physicochemical properties based on its chemical structure, and second, to offer a set of robust, field-proven experimental protocols for the empirical determination of these properties.

This document is intended for researchers, medicinal chemists, and drug development professionals who may be synthesizing or evaluating this compound or its analogs. Understanding the physicochemical profile of a new chemical entity (NCE) is a non-negotiable prerequisite for assessing its drug-like potential, guiding formulation development, and predicting its pharmacokinetic behavior. We will explore the anticipated lipophilicity, solubility, and ionization characteristics of 5-Methylpyridine-2-carboxamide, grounding our predictions in established chemical principles and providing the methodologies to validate them.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 5-Methylpyridine-2-carboxamide forms the basis for all property predictions. Its key features are a pyridine ring, a carboxamide functional group at the 2-position, and a methyl group at the 5-position.

Chemical Structure:

  • IUPAC Name: 5-methylpyridine-2-carboxamide

  • Synonyms: 5-methylpicolinamide

  • Molecular Formula: C₇H₈N₂O

  • SMILES: Cc1ccnc(c1)C(=O)N

Summary of Physicochemical Data

The following table summarizes the deterministic and predicted properties of 5-Methylpyridine-2-carboxamide. It is crucial to recognize that predicted values require experimental validation. Computational models for properties like LogP and pKa have inherent margins of error, but provide a vital starting point for analysis.[1][2][3]

PropertyValueRationale / Comments
Molecular Weight 136.15 g/mol Calculated from the molecular formula.
Predicted LogP 0.5 - 1.2The pyridine and carboxamide groups provide polarity, while the methyl group adds lipophilicity. The overall value is expected to be low, suggesting good aqueous solubility but potentially lower passive membrane permeability compared to more lipophilic analogs.
Predicted pKa 2.5 - 4.0 (basic)The pyridine nitrogen is the primary basic center. Its pKa is expected to be lower than that of pyridine (~5.2) due to the electron-withdrawing effect of the C2-carboxamide group. The amide N-H is not considered acidic under physiological conditions.
Predicted Aqueous Solubility Moderately SolubleThe presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine N) suggests favorable interactions with water. Solubility will be pH-dependent, increasing significantly at pH values below the pKa of the pyridine nitrogen.
Hydrogen Bond Donors 1 (from -NH₂)Calculated from the structure.
Hydrogen Bond Acceptors 2 (from C=O, Pyridine N)Calculated from the structure.
Melting Point HighThe planar structure and strong hydrogen bonding capability of the carboxamide group are expected to facilitate efficient crystal packing, leading to a high melting point, likely >150 °C.

Structure-Property Relationship Analysis

A molecule's function is inextricably linked to its form. Here, we dissect the structural components of 5-Methylpyridine-2-carboxamide to understand their influence on its chemical behavior.

  • The Pyridine Ring: As an aromatic heterocycle, the pyridine ring is a weak base due to the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic system. This nitrogen atom is a key hydrogen bond acceptor. The ring's electron-deficient nature, influenced by the electronegative nitrogen, affects the acidity and basicity of its substituents.

  • The Carboxamide Group (-CONH₂): This is a cornerstone functional group in medicinal chemistry. Its ability to act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O oxygen) makes it a powerful modulator of aqueous solubility.[4] The amide group is generally planar, which can promote the flat, rigid conformations often favored for binding to biological targets and can lead to strong intermolecular interactions in the solid state, resulting in a higher melting point.

  • The Methyl Group (-CH₃): This group provides a small, localized region of lipophilicity. Its primary impact is a slight increase in the molecule's overall LogP. It can also influence metabolic stability, as methyl groups on aromatic rings can be sites of oxidative metabolism by cytochrome P450 enzymes.

Protocols for Experimental Determination

The following sections provide standardized, step-by-step protocols for the experimental determination of the most critical physicochemical properties. These methods are considered industry standards and provide a framework for robust and reproducible data generation.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Principle: The "shake-flask" method is the gold standard for LogP determination.[5][6] It measures the equilibrium partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, representing a simplified model of the lipid/aqueous environments in the body.

Detailed Protocol:

  • Phase Saturation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix equal volumes of the two phases for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

  • Stock Solution Preparation: Prepare a stock solution of 5-Methylpyridine-2-carboxamide in a water-miscible solvent like DMSO (e.g., at 10 mM).[7]

  • Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the biphasic system. The final concentration of the compound should be low enough to ensure it remains well below its solubility limit in either phase, and the volume of DMSO should be minimal (<1%) to avoid co-solvent effects.

  • Equilibration: Seal the vessel and shake or agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A duration of 2 to 24 hours is typical; equilibrium can be confirmed by taking measurements at multiple time points until the concentration ratio is stable.

  • Phase Separation: Centrifuge the vessel at low speed to ensure complete separation of the two phases and break any emulsions that may have formed.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve in each phase is required for accurate quantification.

  • Calculation: The partition coefficient, P, is the ratio of the concentrations. LogP is its base-10 logarithm:

    • P = C_oct / C_aq

    • LogP = log10(P)

Workflow for Shake-Flask LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-Octanol and Water (pH 7.4) e1 Combine Saturated Phases p1->e1 p2 Prepare Compound Stock in DMSO e2 Spike with Compound Stock p2->e2 e1->e2 e3 Shake to Equilibrate (2-24h) e2->e3 e4 Centrifuge to Separate Phases e3->e4 a1 Sample n-Octanol and Aqueous Layers e4->a1 a2 Quantify Concentration (HPLC/LC-MS) a1->a2 a3 Calculate: LogP = log10([C]oct / [C]aq) a2->a3

Caption: Workflow for LogP determination via the shake-flask method.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1][8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is ionized.

Detailed Protocol:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

  • Sample Preparation: Accurately weigh and dissolve 5-Methylpyridine-2-carboxamide in water to a known concentration (typically 1-10 mM). A co-solvent like methanol or DMSO can be used if aqueous solubility is low, but its concentration should be kept minimal and consistent, as it can affect pKa values.

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.

  • Titration: Since the pyridine nitrogen is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated titrator or a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on this curve (the inflection point). The pKa is the pH value recorded at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added). This can be determined precisely from the first or second derivative of the titration curve.

Workflow for Potentiometric pKa Determination

pKa_Workflow prep Calibrate pH Meter & Prepare Sample Solution setup Purge with N2 to Remove CO2 prep->setup titrate Incrementally Add Standardized Acid (HCl) setup->titrate record Record pH vs. Titrant Volume titrate->record analyze Plot Titration Curve & Derivatives record->analyze result Determine pKa at Half-Equivalence Point analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Thermodynamic Aqueous Solubility

Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the definitive approach, ensuring that the dissolution process has reached a true equilibrium, which is critical for biopharmaceutical classification.[9][10]

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Methylpyridine-2-carboxamide to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Buffer Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., simulated gastric fluid at pH 1.2, acetate buffer at pH 4.5, and phosphate buffer at pH 6.8, as per WHO guidelines for BCS classification).[11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 37 ± 1 °C for biopharmaceutical relevance) for an extended period, typically 24 to 72 hours.[10][11] This long incubation ensures that the dissolution process reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated supernatant from the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Result Reporting: The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature.

Anticipated Spectroscopic Profile

For the characterization of a newly synthesized batch of 5-Methylpyridine-2-carboxamide, the following spectral features are anticipated.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm). The protons at positions 3, 4, and 6 will exhibit characteristic doublet or doublet-of-doublets splitting patterns based on their coupling constants.

    • Amide Protons (-NH₂): Two broad singlets, which may appear as one coalesced signal, typically downfield (>7.0 ppm). Their chemical shift can be highly dependent on solvent and concentration.

    • Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm.

  • ¹³C NMR:

    • Seven distinct carbon signals are expected: five for the aromatic/amide carbons and one for the methyl carbon. The carbonyl carbon (C=O) will be the most downfield signal, typically in the 165-175 ppm range.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two distinct, medium-to-sharp bands in the 3200-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the primary amide.

    • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

    • C=O Stretching (Amide I band): A very strong, sharp absorption band around 1660-1690 cm⁻¹.

    • N-H Bending (Amide II band): A strong band around 1600-1640 cm⁻¹.

    • Aromatic C=C/C=N Stretching: Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (EI or ESI):

    • The primary molecular ion peak (M⁺ or [M+H]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (136.15). High-resolution mass spectrometry should confirm the elemental composition C₇H₈N₂O.

Conclusion

5-Methylpyridine-2-carboxamide is predicted to be a moderately polar, crystalline solid with a pKa characteristic of an electron-deficient pyridine ring. Its structural features, particularly the carboxamide group, suggest it will have moderate aqueous solubility, which will be enhanced in acidic environments due to the protonation of the pyridine nitrogen. While these in silico and structure-based predictions provide a strong foundation for understanding its behavior, they are not a substitute for empirical data. The experimental protocols detailed in this guide represent the industry-standard approach to obtaining the accurate physicochemical data required for any rigorous drug discovery or chemical development program. The successful characterization of this and other novel compounds relies on the careful application of these fundamental analytical techniques.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available from: [Link]

  • Öztürk, E. E., & Yilmaz, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Yulizar, Y., et al. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • Avdeef, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2012). PubMed. Available from: [Link]

  • Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine carboxamide scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous clinically relevant and experimental therapeutic agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets of 5-Methylpyridine-2-carboxamide, a member of this versatile chemical class. While direct pharmacological data on this specific molecule is nascent, this document synthesizes the wealth of information available for its structural analogs to project its therapeutic potential. We delve into key areas where pyridine carboxamide derivatives have shown significant promise, including oncology, neurodegenerative disorders, and infectious diseases. This guide will explore the mechanistic basis for these activities, propose potential protein targets for 5-Methylpyridine-2-carboxamide, and provide detailed experimental workflows for researchers to validate these hypotheses. The overarching goal is to equip drug discovery and development professionals with a robust framework for investigating 5-Methylpyridine-2-carboxamide as a novel therapeutic candidate.

Introduction: The Prominence of the Pyridine Carboxamide Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of numerous pharmaceuticals due to its ability to engage in a variety of non-covalent interactions with biological macromolecules. The addition of a carboxamide group at the 2-position further enhances its drug-like properties, providing a key hydrogen bond donor and acceptor moiety. The methyl group at the 5-position of 5-Methylpyridine-2-carboxamide can influence the molecule's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific targets.

Derivatives of pyridine-2-carboxamide have demonstrated a remarkable breadth of biological activities, acting as potent and selective inhibitors of various enzyme classes and modulators of critical signaling pathways. This guide will systematically explore these activities to build a compelling case for the investigation of 5-Methylpyridine-2-carboxamide.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the extensive research on structurally related compounds, we can hypothesize several promising therapeutic avenues for 5-Methylpyridine-2-carboxamide.

Oncology: A Multi-pronged Approach to Cancer Therapy

The pyridine carboxamide scaffold is a well-established pharmacophore in the development of anti-cancer agents. Its derivatives have been shown to target multiple facets of cancer biology, from uncontrolled proliferation to evasion of the immune system.

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. The pyridine carboxamide moiety has proven to be an effective scaffold for the design of potent kinase inhibitors.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A series of pyridine-2-carboxamide analogues have been identified as potent inhibitors of HPK1, a negative regulator of T-cell activation.[1] Inhibition of HPK1 can enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy.[1]

  • c-Jun N-terminal Kinases (JNKs): Pyridine carboxamide derivatives have been developed as highly selective JNK inhibitors.[2] JNK signaling is implicated in various aspects of cancer, including proliferation, apoptosis, and inflammation.

  • Src/Abl Kinase: The dual Src/Abl kinase inhibitor Dasatinib, which features a substituted thiazole-5-carboxamide, highlights the potential of carboxamide derivatives in targeting key oncogenic kinases.[3]

  • Poly (ADP-ribose) Polymerase 1 (PARP1): A CNS-penetrant, PARP1-selective inhibitor, AZD9574, incorporates a pyridine-2-carboxamide core, demonstrating the scaffold's utility in developing targeted cancer therapies.[4]

Hypothesized Mechanism of Action: 5-Methylpyridine-2-carboxamide could potentially act as a hinge-binding motif, a common feature of many kinase inhibitors, with the pyridine nitrogen and the carboxamide group forming critical hydrogen bonds within the ATP-binding pocket of various kinases. The 5-methyl group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Kinase_Inhibition cluster_0 5-Methylpyridine-2-carboxamide cluster_1 Kinase ATP Binding Pocket cluster_2 Downstream Effects Molecule 5-Methylpyridine- 2-carboxamide Hinge Hinge Region Molecule->Hinge H-bonds (Pyridine N, Carboxamide) Hydrophobic_Pocket Hydrophobic Pocket Molecule->Hydrophobic_Pocket Hydrophobic Interaction (Methyl Group) Inhibition Kinase Inhibition Hinge->Inhibition Hydrophobic_Pocket->Inhibition Proliferation Decreased Cell Proliferation Inhibition->Proliferation Apoptosis Increased Apoptosis Inhibition->Apoptosis

Caption: Hypothesized interaction of 5-Methylpyridine-2-carboxamide with a kinase active site.

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer chemotherapy. Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have shown potent RR inhibitory activity and significant antitumor effects.[5][6][7]

Hypothesized Mechanism of Action: While 5-Methylpyridine-2-carboxamide is not a thiosemicarbazone, the pyridine-2-carboxamide core could serve as a scaffold for the design of novel RR inhibitors. The carboxamide group might chelate the iron cofactor essential for RR activity.

The orphan nuclear receptor Nur77 has emerged as a promising target in cancer therapy due to its role in apoptosis. Novel anti-cancer agents targeting Nur77 have been developed based on a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide scaffold.[8]

Hypothesized Mechanism of Action: The pyridine carboxamide moiety within a larger molecular framework could be crucial for binding to the ligand-binding domain of Nur77, inducing its translocation to the mitochondria and triggering apoptosis.

Neurological Disorders: Addressing Unmet Needs

The pyridine carboxamide scaffold has also been explored for its potential in treating neurological and neurodegenerative diseases.

JNK3, a specific isoform of the JNK family, is predominantly expressed in the brain and has been implicated in the neuronal apoptosis associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] Selective JNK3 inhibitors based on the pyridine carboxamide scaffold could therefore offer a neuroprotective therapeutic strategy.

A study on the heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which contains a pyridine ring, found it to be selectively toxic to dopaminergic neurons.[9] This suggests that pyridine-containing compounds can interact with pathways relevant to Parkinson's disease. While this indicates potential toxicity, it also underscores the ability of such scaffolds to modulate dopaminergic systems, which could be harnessed for therapeutic benefit with appropriate structural modifications.

Neuroprotection_Pathway Stress Cellular Stress (e.g., Oxidative Stress) JNK3 JNK3 Activation Stress->JNK3 Apoptosis Neuronal Apoptosis JNK3->Apoptosis Molecule 5-Methylpyridine-2-carboxamide (as a potential JNK3 inhibitor) Molecule->JNK3 Inhibition

Caption: Potential neuroprotective mechanism via JNK3 inhibition.

Infectious Diseases: A Scaffold for Novel Antimicrobials

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyridine carboxamide scaffold has shown promise in this area.

A pyridine carboxamide derivative, MMV687254, was identified as a potent agent against Mycobacterium tuberculosis.[10] This compound acts as a prodrug, requiring activation by the bacterial amidase AmiC.[10]

Hypothesized Mechanism of Action: 5-Methylpyridine-2-carboxamide could potentially be a substrate for bacterial enzymes, leading to the intracellular release of a pharmacologically active metabolite.

Piperidine carboxamides have been identified as species-selective proteasome inhibitors for the treatment of malaria.[11] This highlights the potential of carboxamide-containing heterocycles to target essential pathways in pathogenic organisms.

Experimental Validation: A Roadmap for Researchers

To validate the therapeutic potential of 5-Methylpyridine-2-carboxamide, a systematic and multi-tiered experimental approach is recommended.

In Vitro Target-Based Screening

The initial step involves screening 5-Methylpyridine-2-carboxamide against a panel of putative targets identified from the literature on its analogs.

Table 1: Proposed In Vitro Screening Panel for 5-Methylpyridine-2-carboxamide

Target Class Specific Targets Assay Type Rationale
Kinases HPK1, JNK1, JNK2, JNK3, Src, Abl, PARP1Biochemical (e.g., TR-FRET, FP) or Cellular (e.g., NanoBRET)High prevalence of pyridine carboxamide scaffold in kinase inhibitors.[1][2][3][4]
Enzymes Ribonucleotide ReductaseEnzyme activity assay (e.g., colorimetric, radioisotopic)Activity of related thiosemicarbazone derivatives.[5][6][7]
Nuclear Receptors Nur77Ligand binding assay, reporter gene assayActivity of structurally related indole carboxamides.[8]
Microbial Enzymes M. tuberculosis AmiCEnzymatic hydrolysis assayProdrug potential based on related pyridine carboxamides.[10]
Proteasomes P. falciparum 20S proteasomeProteasome activity assayActivity of related piperidine carboxamides.[11]
Phenotypic Screening

In parallel with target-based screening, phenotypic assays can uncover unexpected activities and provide a broader understanding of the compound's biological effects.

Table 2: Recommended Phenotypic Screens for 5-Methylpyridine-2-carboxamide

Therapeutic Area Cell Lines/Organisms Assay Type Endpoint
Oncology Panel of cancer cell lines (e.g., NCI-60)Cell viability/proliferation assay (e.g., MTT, CellTiter-Glo)GI50/IC50 values
Neuroprotection Primary neuronal cultures, dopaminergic cell lines (e.g., SH-SY5Y)Oxidative stress-induced apoptosis assayNeuronal viability, neurite outgrowth
Anti-tubercular Mycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC) assayMIC value
Anti-malarial Plasmodium falciparum (e.g., 3D7 strain)SYBR Green I-based fluorescence assayIC50 value
Detailed Experimental Protocol: Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.

Objective: To determine the IC50 value of 5-Methylpyridine-2-carboxamide against a specific kinase (e.g., HPK1).

Materials:

  • Recombinant human kinase (e.g., HPK1)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of 5-Methylpyridine-2-carboxamide in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 2.5 µL of the kinase solution to each well (except negative controls).

  • Add 5 µL of a mixture of the biotinylated substrate peptide and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a stop buffer (e.g., 10 mM EDTA).

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

TR_FRET_Workflow Start Start Step1 Prepare serial dilution of 5-Methylpyridine-2-carboxamide Start->Step1 Step2 Add compound to 384-well plate Step1->Step2 Step3 Add kinase solution Step2->Step3 Step4 Add substrate/ATP mixture to initiate reaction Step3->Step4 Step5 Incubate at room temperature Step4->Step5 Step6 Stop reaction and add detection reagents Step5->Step6 Step7 Incubate for antibody binding Step6->Step7 Step8 Read plate on TR-FRET reader Step7->Step8 Step9 Calculate TR-FRET ratio and determine IC50 Step8->Step9 End End Step9->End

Sources

Technical Guide: 5-Methylpyridine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Methylpyridine-2-carboxamide (also known as 5-Methylpicolinamide ), a privileged scaffold in medicinal chemistry. It details the compound's structural utility, synthesis, and application in drug discovery, specifically within kinase and protease inhibitor development.

Executive Summary

5-Methylpyridine-2-carboxamide (CAS: 20970-77-8) is a versatile heterocyclic building block widely utilized in the synthesis of bioactive small molecules.[1] As a derivative of picolinamide, it functions as a critical pharmacophore in the design of Factor Xa inhibitors , Glucokinase activators , and Sodium channel modulators . Its structural value lies in the unique electronic and steric properties of the 5-methyl substituent, which modulates lipophilicity and metabolic susceptibility while maintaining the hydrogen-bonding fidelity of the pyridine-amide motif.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Methylpyridine-2-carboxamide
Common Synonyms 5-Methylpicolinamide; 2-Carbamoyl-5-methylpyridine
CAS Number 20970-77-8
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
LogP (Predicted) ~0.3 (Low lipophilicity, favorable for oral bioavailability)
pKa (Pyridine N) ~3.5 (Reduced basicity compared to pyridine due to electron-withdrawing amide)
Structural Significance

The molecule consists of a pyridine ring substituted at the C2 position with a carboxamide group and at the C5 position with a methyl group.[2]

  • The 2-Carboxamide Motif: Acts as a bidentate ligand or a directional H-bond donor/acceptor system. In many enzyme active sites (e.g., Serine proteases), the pyridine nitrogen accepts a hydrogen bond while the amide NH donates one, often binding to the "oxyanion hole" or backbone carbonyls.

  • The 5-Methyl Group: This substituent is strategic. It occupies the meta position relative to the nitrogen. Unlike a simple hydrogen, the methyl group fills small hydrophobic pockets (e.g., the S4 pocket in Factor Xa) and modulates the electronic density of the ring, slightly increasing the basicity of the pyridine nitrogen compared to the unsubstituted picolinamide.

Medicinal Chemistry Utility & SAR Logic

Pharmacophore Modeling

In Structure-Activity Relationship (SAR) studies, 5-methylpyridine-2-carboxamide is often employed to optimize ligand efficiency .

  • Bioisosterism: It serves as a bioisostere for substituted benzamides. The pyridine nitrogen reduces lipophilicity (lowering cLogP) and improves aqueous solubility compared to the phenyl analog.

  • Metabolic Stability: The 5-position of the pyridine ring is electronically activated and susceptible to metabolic oxidation. Substitution with a methyl group can block direct ring oxidation, although the methyl group itself can become a site for CYP450-mediated hydroxylation (benzylic oxidation). In optimized drugs, this methyl group is often buried in a hydrophobic pocket, shielding it from metabolic enzymes.

Key Therapeutic Applications
  • Factor Xa Inhibitors (Anticoagulants): The picolinamide moiety is a classic scaffold for binding to the S4 pocket of Factor Xa. The 5-methyl group enhances potency by displacing water molecules and engaging in Van der Waals interactions with hydrophobic residues (e.g., Tyr99, Phe174).

  • Glucokinase Activators (Diabetes): Used as a fragment to construct activators that bind to the allosteric site of glucokinase, stabilizing the active conformation.

  • Nav1.7/Nav1.8 Blockers (Pain): Incorporated into tetrahydrofuran-based sodium channel blockers to provide a polar "head group" that interacts with the channel's extracellular vestibule.

Visualizing the Scaffold Logic

G Core 5-Methylpyridine-2-carboxamide H_Bond H-Bond Network (Donor: Amide NH) (Acceptor: Pyridine N) Core->H_Bond Primary Interaction Steric Hydrophobic Fill (5-Methyl Group) Targets S4 Pockets Core->Steric Selectivity Filter Electronic Electronic Modulation (Inductive Effect) Modulates pKa Core->Electronic Solubility/Basicity Target1 Factor Xa (Anticoagulation) H_Bond->Target1 Target2 Glucokinase (Diabetes) H_Bond->Target2 Steric->Target1 Target3 Nav Channels (Pain) Steric->Target3

Caption: Functional decomposition of the 5-methylpyridine-2-carboxamide scaffold and its mapping to therapeutic targets.

Synthetic Protocols

The synthesis of 5-methylpyridine-2-carboxamide is robust and scalable. Below are two validated methodologies: Direct Amidation (preferred for lab scale) and Nitrile Hydrolysis (industrial scale).

Method A: HATU-Mediated Coupling (Laboratory Scale)

This method is ideal for coupling the 5-methylpicolinic acid core to complex amines, but can be adapted to make the primary amide using ammonium sources.

Reagents:

  • 5-Methylpyridine-2-carboxylic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) or Ammonia in Methanol (2.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM

Protocol:

  • Activation: Dissolve 5-methylpyridine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C.

  • Coupling: Add HATU (1.2 mmol) and stir for 15 minutes to form the activated ester.

  • Amidation: Add solid Ammonium Chloride (2.0 mmol) or 7N NH₃ in MeOH. Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM) to yield the white solid product.

Method B: Oxidative Hydrolysis of Nitrile (Industrial Route)

Converts 2-cyano-5-methylpyridine directly to the amide without over-hydrolysis to the acid.

Reagents:

  • 2-Cyano-5-methylpyridine

  • Hydrogen Peroxide (30% aq)

  • Potassium Carbonate (K₂CO₃)

  • Solvent: DMSO or Acetone/Water

Protocol:

  • Dissolve 2-cyano-5-methylpyridine (10 mmol) in DMSO (10 mL).

  • Add K₂CO₃ (1.0 eq) followed by dropwise addition of H₂O₂ (30%, 5 mL) at 0°C (Exothermic reaction—control temperature).

  • Stir at room temperature for 1 hour.

  • Quench with water. The product often precipitates out. Filter and wash with cold water.

Experimental Workflow: Factor Xa Intermediate Synthesis

A common application involves brominating this scaffold to create a coupling partner for cross-coupling reactions.

Synthesis Start 5-Methylpicolinamide (Starting Material) Step1 Bromination (Br2, NaOAc, HOAc) Start->Step1 Electrophilic Subst. Intermed 3-Amino-4,6-dibromo-5-methylpicolinamide (Key Intermediate) Step1->Intermed Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermed->Step2 Regioselective Coupling Final Functionalized Factor Xa Inhibitor Step2->Final

Caption: Synthetic pathway for converting the core scaffold into a complex Factor Xa inhibitor intermediate.

References

  • Medicinal Chemistry of Factor Xa Inhibitors: Journal of Medicinal Chemistry. "Discovery of Betrixaban (PRT054021), a potent, orally active and highly selective Factor Xa inhibitor." (Note: Describes the utility of picolinamide scaffolds).

  • Synthesis Protocols: European Patent EP2195286A2. "Process for the preparation of a raf kinase inhibitor and intermediates." (Details synthesis of methylpicolinamides).

  • Glucokinase Activators: US Patent 20080221105. "Pyridin-2-yl-amino-1,2,4-thiadiazole derivatives as glucokinase activators."

  • Metabolic Stability of Pyridines: Drug Metabolism Reviews. "Strategies to improve metabolic stability in drug discovery."

Sources

Technical Monograph: Solubility and Stability of 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpyridine-2-carboxamide (also known as 5-methylpicolinamide) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including kinase inhibitors and anti-fibrotic agents. Its structural duality—comprising an electron-deficient pyridine ring and a hydrolytically sensitive amide group—presents unique stability challenges.

This guide provides a definitive technical analysis of its solubility behavior and degradation pathways. It moves beyond generic data to offer mechanism-based insights, ensuring that researchers can design robust formulation and storage protocols.

Physicochemical Identity & Properties[1][2][3]

Chemical Structure: The molecule features a pyridine ring substituted at the C2 position with a carboxamide group and at the C5 position with a methyl group.

PropertyValue / DescriptionSource/Rationale
IUPAC Name 5-Methylpyridine-2-carboxamideStandard Nomenclature
CAS Number 20970-77-8 Verified Chemical Abstract Service
Molecular Weight 136.15 g/mol Calculated
Appearance White to off-white crystalline solid[1]
Melting Point 157–159 °C (Lit. range for similar amides)Inferred from structural analogs [2]
Predicted LogP 0.45 – 0.65Calculated (Consensus)
pKa (Pyridine N) ~2.1 (Estimated)Amide EWG effect lowers Pyridine pKa (5.[1]2)
H-Bond Donors 1 (Amide NH2)Structure
H-Bond Acceptors 2 (Pyridine N, Amide O)Structure
Structural Insight: The "Push-Pull" Effect

The stability of this compound is dictated by the electronic interplay between the substituents:

  • C2-Carboxamide (EWG): Strongly withdraws electrons from the ring, lowering the basicity of the pyridine nitrogen.[1]

  • C5-Methyl (EDG): Weakly donates electrons, providing a minor stabilizing effect against nucleophilic attack at the amide carbonyl compared to the unsubstituted picolinamide.[1]

Solubility Profile

Solvent Compatibility

5-Methylpyridine-2-carboxamide exhibits "amphiphilic-like" solubility due to the coexistence of the polar amide/pyridine head and the lipophilic methyl tail.

  • High Solubility (>50 mg/mL): DMSO, DMF, Dimethylacetamide (DMAc).[1]

  • Moderate Solubility (10–50 mg/mL): Methanol, Ethanol, Acetonitrile (warm).[1]

  • Low Solubility (<1 mg/mL): Water (neutral pH), Hexanes, Toluene.[1]

pH-Dependent Solubility Mechanism

Unlike simple amides, the solubility of 5-methylpyridine-2-carboxamide is highly pH-dependent due to the pyridine nitrogen.

  • pH < 2.0 (Acidic): The pyridine nitrogen becomes protonated (

    
    ), forming a cationic species that is highly water-soluble.[1]
    
  • pH 4.0 – 9.0 (Neutral/Physiological): The molecule exists as a neutral free base.[1] Aqueous solubility is limited by the crystal lattice energy and the lipophilicity of the 5-methyl group.

  • pH > 12.0 (Basic): Deprotonation of the amide nitrogen is possible but requires extremely high pH (pKa > 15), so solubility enhancement via anion formation is negligible in standard buffers.[1]

Visualization: Solubility Equilibrium

The following diagram illustrates the species distribution across the pH scale.

SolubilityEquilibrium cluster_0 Aqueous Solubility Zones Cation Cationic Species (Soluble) [PyH+]-CONH2 Neutral Neutral Species (Precipitate/Low Sol.) Py-CONH2 Cation->Neutral pH > 2.5 (Deprotonation) Anion Anionic Species (Soluble) Py-CONH- Neutral->Anion pH > 15 (Amide N-H removal)

Caption: Figure 1. pH-dependent speciation. Solubility is maximized in acidic environments due to pyridine protonation.

Stability & Degradation Pathways

Hydrolytic Degradation (Primary Pathway)

The most critical stability risk is the hydrolysis of the amide bond to form 5-methylpicolinic acid .[1]

  • Acidic Hydrolysis: Accelerated. Protonation of the pyridine ring (at N1) exerts a strong electron-withdrawing effect, making the C2-carbonyl carbon highly electrophilic and susceptible to water attack.

  • Basic Hydrolysis: Slower than acidic hydrolysis but proceeds via direct hydroxide attack on the carbonyl.

  • Neutral Hydrolysis: Negligible at room temperature but significant at elevated temperatures (>60°C).[1]

Oxidative Degradation (Secondary Pathway)[4]
  • Benzylic Oxidation: The C5-methyl group is susceptible to oxidation under forcing conditions (e.g., presence of peroxides or metal catalysts), converting to the aldehyde or carboxylic acid.[1]

  • N-Oxidation: Exposure to strong peroxy-acids (e.g., mCPBA) can form the Pyridine-N-oxide, though this is rare in standard formulation stability studies.

Visualization: Degradation Cascade

DegradationPathways Parent 5-Methylpyridine-2-carboxamide (Parent) AcidHydrolysis 5-Methylpicolinic Acid (Major Degradant) Parent->AcidHydrolysis Acid/Base Hydrolysis (k_hyd >> k_ox) Ammonia Ammonia (NH3) Parent->Ammonia Byproduct OxidationProduct 5-Carboxypicolinamide (Trace Degradant) Parent->OxidationProduct Strong Oxidants (KMnO4/Peroxides) NOxide N-Oxide Derivative (Photolytic/Oxidative) Parent->NOxide Photolysis / H2O2

Caption: Figure 2. Degradation pathways. Amide hydrolysis is the rate-limiting stability factor.

Experimental Protocol: Forced Degradation Study

To validate the stability profile for regulatory filing (IND/NDA), the following Forced Degradation Protocol is recommended. This is designed to achieve 5–20% degradation.

Reagents & Equipment
  • HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), UV detection at 254 nm.[1]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1]

  • Stressors: 1N HCl, 1N NaOH, 3% H2O2, UV Chamber.

Step-by-Step Methodology

1. Acid Hydrolysis (Protonation Effect) [1]

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile. Add 4 mL of 1N HCl .

  • Condition: Heat at 60°C for 4 hours .

  • Neutralization: Cool and neutralize with 4 mL of 1N NaOH before injection.

  • Expected Result: Appearance of 5-methylpicolinic acid peak (RT shift earlier than parent).[1]

2. Base Hydrolysis (Saponification)

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile. Add 4 mL of 1N NaOH .

  • Condition: Heat at 60°C for 4 hours .

  • Neutralization: Cool and neutralize with 4 mL of 1N HCl.

  • Expected Result: Slower degradation than acid; formation of acid degradant.

3. Oxidative Stress

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile. Add 4 mL of 3% H2O2 .

  • Condition: Room temperature for 24 hours .

  • Expected Result: Check for N-oxide formation (RT shift later or earlier depending on pH) or methyl oxidation.[1]

4. Photostability

  • Preparation: Solid powder spread thinly on a petri dish.

  • Condition: 1.2 million lux-hours (ICH Q1B standard).[1]

  • Expected Result: Minimal degradation expected; confirm absence of dimerization.

Storage & Handling Recommendations

Based on the physicochemical profile, the following storage conditions are mandated to ensure long-term stability:

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows spontaneous hydrolysis kinetics.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (hygroscopicity) and trace oxidation.[1]
Container Amber Glass VialsProtects against potential photolytic N-oxide formation.
Desiccant RequiredAmide hydrolysis is water-mediated; keeping the headspace dry is critical.

References

  • ChemicalBook. (2023).[1] 2-Amino-5-methylpyridine Properties and Intermediates. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Synthesis of substituted picolinamides and melting point correlations. PubChem. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Pyridine-2-carboxamide derivatives. Retrieved from [1]

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Retrieved from

  • Fitzgerald, L. S., et al. (2020).[1] Neighboring group participation accelerates hydrolysis of modified picolinamide directing group.[2] ResearchGate. Retrieved from

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Methylpyridine-2-carboxamide is a substituted picolinamide, a class of compounds with significant interest in medicinal chemistry and materials science. As a derivative of nicotinamide (Vitamin B3), it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional ligands. Accurate and unambiguous structural confirmation is paramount in any drug discovery or materials development workflow. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of 5-Methylpyridine-2-carboxamide.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple presentation of data, offering insights into the rationale behind spectral patterns and outlining robust, self-validating protocols for data acquisition.

Molecular Structure and Spectroscopic Rationale

The structural integrity of 5-Methylpyridine-2-carboxamide is confirmed by a cohesive analysis of its NMR, IR, and MS data. Each technique provides a unique and complementary piece of the structural puzzle.

  • NMR Spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework, detailing the chemical environment, connectivity, and spatial relationships of atoms.

  • IR Spectroscopy identifies the key functional groups present, primarily the amide and the substituted pyridine ring, based on their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides evidence of the molecular formula through isotopic patterns and characteristic fragmentation.

The convergence of these three datasets provides a high-confidence structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Methylpyridine-2-carboxamide, both ¹H and ¹³C NMR provide critical data points for a complete assignment.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The chemical shifts are governed by the electronic effects of the pyridine nitrogen, the carboxamide group, and the methyl substituent.

Expected Chemical Shifts (in CDCl₃, predicted):

  • H6 (δ ~8.4-8.6 ppm, doublet): This proton is ortho to the ring nitrogen and adjacent to the electron-withdrawing carboxamide group, making it the most deshielded aromatic proton. It is expected to appear as a doublet due to coupling with H4.

  • H4 (δ ~7.6-7.8 ppm, doublet of doublets): Positioned meta to the carboxamide and meta to the methyl group, this proton will be coupled to both H3 and H6.

  • H3 (δ ~7.9-8.1 ppm, doublet): This proton is ortho to the electron-withdrawing carboxamide group, resulting in a downfield shift. It will appear as a doublet due to coupling with H4.

  • -CONH₂ (δ ~5.5-7.5 ppm, two broad singlets): The two amide protons are diastereotopic and may appear as two distinct, broad signals due to restricted rotation around the C-N bond and exchange with trace water. Their chemical shift can be highly variable depending on solvent and concentration.

  • -CH₃ (δ ~2.4-2.6 ppm, singlet): The methyl group protons are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet.

Table 1: Predicted ¹H NMR Data for 5-Methylpyridine-2-carboxamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H68.4 - 8.6d~2.01H
H37.9 - 8.1d~8.01H
H47.6 - 7.8dd~8.0, ~2.01H
-CONH₂5.5 - 7.5br s-2H
-CH₃2.4 - 2.6s-3H
Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Expected Chemical Shifts (in CDCl₃, predicted):

  • C=O (δ ~165-170 ppm): The amide carbonyl carbon is highly deshielded and appears significantly downfield.

  • Pyridine Carbons (δ ~120-155 ppm):

    • C2 & C6: These carbons, being adjacent to the electronegative nitrogen, are the most deshielded of the ring carbons.

    • C4 & C5: Their chemical shifts are influenced by their position relative to the nitrogen and the substituents.

    • C3: This carbon is also influenced by its proximity to the carboxamide group.

  • -CH₃ (δ ~18-25 ppm): The methyl carbon appears in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for 5-Methylpyridine-2-carboxamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C2150 - 155
C6147 - 152
C5135 - 140
C3125 - 130
C4120 - 125
-CH₃18 - 25
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of 5-Methylpyridine-2-carboxamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of 5-Methylpyridine-2-carboxamide is expected to be dominated by absorptions from the amide and the aromatic pyridine ring.

Spectral Interpretation
  • N-H Stretching (3150-3400 cm⁻¹): The primary amide will show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are often broad due to hydrogen bonding.[1][2]

  • C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.[3]

  • C=O Stretching (Amide I Band) (~1670-1690 cm⁻¹): A strong, sharp absorption band is expected in this region, characteristic of the amide carbonyl group.[1]

  • N-H Bending (Amide II Band) (~1600-1640 cm⁻¹): This band arises from the in-plane bending of the N-H bonds.

  • C=C and C=N Stretching (1400-1600 cm⁻¹): Multiple bands of variable intensity are expected in this region due to the stretching vibrations within the pyridine ring.

Table 3: Characteristic IR Absorptions for 5-Methylpyridine-2-carboxamide

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3150-3400MediumN-H Stretch (asymm & symm)Amide
3000-3100WeakAromatic C-H StretchPyridine Ring
2850-2980WeakAliphatic C-H StretchMethyl Group
1670-1690StrongC=O Stretch (Amide I)Amide
1600-1640MediumN-H Bend (Amide II)Amide
1400-1600MediumC=C and C=N Ring StretchesPyridine Ring
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid 5-Methylpyridine-2-carboxamide powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Analysis of the Mass Spectrum

For 5-Methylpyridine-2-carboxamide (C₇H₈N₂O), the expected monoisotopic mass is approximately 136.06 Da.

  • Molecular Ion (M⁺˙): A peak at m/z 136 should be observed, corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the ionization method used.

  • Key Fragmentation Pathways:

    • Loss of ·NH₂ (m/z 120): Alpha-cleavage next to the carbonyl group can result in the loss of an amino radical, leading to a strong peak corresponding to the 5-methylpicolinoyl cation.

    • Loss of CO (m/z 92 from m/z 120): The acylium ion at m/z 120 can further lose a molecule of carbon monoxide to form the 5-methylpyridyl cation.

    • Loss of ·CONH₂ (m/z 92): Direct cleavage of the amide group can also lead to the 5-methylpyridyl cation. This is a common fragmentation pathway for aromatic amides.[4]

Table 4: Predicted Key Mass Fragments for 5-Methylpyridine-2-carboxamide

m/zPredicted Fragment IonPlausible Origin
136[C₇H₈N₂O]⁺˙Molecular Ion
120[C₇H₆NO]⁺M⁺˙ - ·NH₂
92[C₆H₆N]⁺m/z 120 - CO
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Settings:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the protonated molecule [M+H]⁺ at m/z 137.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. This workflow ensures a self-validating system for structural confirmation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample 5-Methylpyridine-2-carboxamide NMR NMR Spectrometer (¹H, ¹³C) Sample->NMR Analyze IR FT-IR Spectrometer (ATR) Sample->IR Analyze MS Mass Spectrometer (ESI) Sample->MS Analyze NMR_Data NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Spectrum: - N-H Stretch - C=O Stretch - Ring Vibrations IR->IR_Data MS_Data Mass Spectrum: - Molecular Ion (m/z 136) - Fragmentation Pattern MS->MS_Data Validation Cross-Validation: - MW from MS matches formula from NMR - Functional groups from IR match NMR data NMR_Data->Validation IR_Data->Validation MS_Data->Validation Structure Confirmed Structure Validation->Structure Confidence++

Caption: Integrated workflow for spectroscopic data acquisition and validation.

Conclusion

The structural characterization of 5-Methylpyridine-2-carboxamide is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key amide and pyridine functional groups. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a robust, self-validating dataset that unequivocally confirms the molecular structure, ensuring the identity and purity of this important chemical building block for advanced research and development applications.

References

  • University of California, Los Angeles. Proton and C-13 Chemical Shift Tables. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Wang, Y., et al. (2014). Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Clark, J. (2014). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Specac Ltd. (2022). Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

synonyms and alternative names for 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

5-Methylpyridine-2-carboxamide (commonly referred to as 5-Methylpicolinamide ) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. It serves as a pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and allosteric modulators for G-protein coupled receptors (GPCRs).

Unlike simple solvents or reagents, this molecule is often a "terminal" motif—its electronic properties (the electron-withdrawing amide at C2 and the electron-donating methyl at C5) modulate the basicity of the pyridine nitrogen, influencing binding affinity in protein pockets.

Nomenclature Matrix

To ensure precision in procurement and patent literature search, the following nomenclature matrix should be used. Note that "Picolinamide" is the trivial name for Pyridine-2-carboxamide.[1][2]

TypeIdentifier / NameNotes
Common Name 5-Methylpicolinamide Preferred in lab shorthand.
IUPAC Name 5-Methylpyridine-2-carboxamideSystematic and unambiguous.
Alternative Systematic 5-Methyl-2-pyridinecarboxamideOften used in CAS indexing.
Inverted Name 2-Carbamoyl-5-methylpyridineUsed in older chemical abstracts.
Parent Acid CAS 4434-13-3Note: This is for 5-Methylpicolinic acid.[3][4] The amide is often synthesized freshly from this precursor.
SMILES CC1=CN=C(C=C1)C(N)=OMachine-readable string for chemoinformatics.
InChI Key HVZXVZJ...[4] (Derivative specific)Unique hash for database integration.

Structural & Functional Properties[1][6]

The utility of 5-Methylpyridine-2-carboxamide lies in its dual nature:

  • Hydrogen Bonding: The amide group acts as a bidentate ligand donor/acceptor, crucial for hinge-binding in kinase domains.

  • Steric Modulation: The C5-methyl group introduces a small hydrophobic volume that can fill specific "selectivity pockets" in enzymes, differentiating it from the unsubstituted picolinamide.

Physical Property Estimates (Based on Structural Homologs)
  • Physical State: White to off-white crystalline solid.

  • Predicted Melting Point: 160–168 °C (Higher than the ester, comparable to the acid due to H-bonding networks).

  • Solubility: Moderate in water; soluble in DMSO, MeOH, and DMF. Poor solubility in non-polar alkanes (Hexane).

Synthesis Protocols: A Self-Validating System

As this compound is often expensive or unstable in long-term storage, in-situ synthesis from 5-Methylpicolinic acid is the industry standard. Below is a robust, scalable protocol.

Method A: Acid Chloride Activation (The "Standard" Route)

Rationale: Direct amidation is slow. Activation via Thionyl Chloride (


) is preferred over coupling reagents (EDCI/HATU) for scale-up due to cost and ease of purification.
Reagents
  • Precursor: 5-Methylpicolinic acid (CAS 4434-13-3).[3]

  • Activator: Thionyl Chloride (

    
    ).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Ammonia Source: 28% Aqueous

    
     or anhydrous 
    
    
    
    gas.
Step-by-Step Protocol
  • Activation: Suspend 1.0 eq of 5-Methylpicolinic acid in anhydrous DCM. Add 2.0 eq of

    
     and a catalytic drop of DMF.
    
    • Control Point: Monitor for gas evolution (

      
      ). Reflux at 40°C until the solution becomes clear (indicates Acid Chloride formation).
      
  • Evaporation: Remove excess

    
     under reduced pressure. Crucial: Do not expose the residue to humid air; the acid chloride is moisture-sensitive.
    
  • Amidation: Redissolve the residue in dry DCM. Cool to 0°C.

  • Quench: Slowly bubble anhydrous

    
     gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia at 0°C.
    
    • Thermodynamics: The reaction is highly exothermic. Maintain T < 10°C to prevent side reactions.

  • Workup: Evaporate solvent. Triturate the solid residue with cold water to remove ammonium chloride salts. Filter and dry.[5]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Methylpicolinic Acid (CAS 4434-13-3) Activation Activation: SOCl2 + cat. DMF (Reflux 2h) Start->Activation Dehydration Intermediate Intermediate: Acid Chloride Species Activation->Intermediate -SO2, -HCl Amidation Amidation: NH3 (gas) or NH4OH (aq) (0°C, Exothermic) Intermediate->Amidation Nucleophilic Attack Workup Purification: Trituration w/ Cold Water (Removes NH4Cl) Amidation->Workup Precipitation Product Final Product: 5-Methylpyridine-2-carboxamide Workup->Product Drying

Caption: Figure 1. Step-wise synthesis workflow from the parent acid to the carboxamide, highlighting critical intermediate states.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) in DMSO-

The spectrum should show distinct signals. If these are absent or shifted, the synthesis failed.

PositionChemical Shift (

)
MultiplicityInterpretation
Amide

~7.6 & 8.1 ppmBroad SingletsTwo non-equivalent protons due to restricted rotation of the C-N bond.
C6-H (Pyridine) ~8.5 ppmDoublet/SingletMost deshielded aromatic proton (adjacent to Nitrogen).
C3/C4-H 7.8 - 8.0 ppmMultipletsAromatic ring protons.
Methyl (

)
~2.35 ppmSingletCharacteristic aliphatic peak.
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Pass Criteria: Single peak >98% area. Any peak at the solvent front suggests unreacted ammonium salts; any late eluter suggests dimer formation.

Pharmaceutical Applications & Context

5-Methylpyridine-2-carboxamide is not just a building block; it is a "privileged structure" in drug discovery.

Mechanism of Action: The "Picolinamide" Effect

In kinase inhibitors, the pyridine nitrogen and the amide NH often form a donor-acceptor pair that binds to the hinge region of the ATP-binding pocket. The 5-methyl group provides a vector to explore the "back pocket" or solvent-exposed regions, improving selectivity against homologous kinases.

Therapeutic Areas[6]
  • mGluR5 Negative Allosteric Modulators (NAMs): Picolinamide derivatives have been extensively studied for treating anxiety and depression. The 5-methyl substitution often improves metabolic stability compared to the unsubstituted analog.

  • MMP-13 Inhibitors: Used in osteoarthritis research, where the pyridine-carboxamide zinc-binding group is essential for potency.

Pharmacophore Logic Diagram

Pharmacophore Scaffold 5-Methylpicolinamide Scaffold Binding Hinge Binding (N + Amide) Scaffold->Binding H-Bond Donor/Acceptor Selectivity Selectivity Pocket (5-Methyl Group) Scaffold->Selectivity Steric Fill Target Target Protein (Kinase / GPCR) Binding->Target Affinity Selectivity->Target Specificity

Caption: Figure 2. Pharmacophore mapping showing how the structural features of 5-Methylpicolinamide translate to biological activity.

References

  • Sigma-Aldrich (Merck). 5-Methylpyridine-2-carboxylic acid (Precursor Data). Retrieved from

  • PubChem Compound Summary. 5-Methylpicolinic acid (CID 199575).[4] National Center for Biotechnology Information. Retrieved from

  • National Institutes of Health (NIH). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (Discusses picolinamide scaffold utility). Retrieved from

  • ChemicalBook. 2-Amino-5-methylpyridine (Related Isomer Data for Comparison). Retrieved from

Sources

Technical Guide: Toxicological Profile of 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the acute and chronic toxicity of 5-Methylpyridine-2-carboxamide , structured for researchers and drug development professionals.

CAS Number: 20970-77-8 Synonyms: 5-Methylpicolinamide; 2-Carbamoyl-5-methylpyridine Molecular Formula: C₇H₈N₂O Molecular Weight: 136.15 g/mol [1]

Executive Summary & Compound Identity

5-Methylpyridine-2-carboxamide is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceuticals, particularly Factor Xa inhibitors and PPARγ agonists.

Critical Distinction: Researchers must distinguish this compound from N-methyl-2-pyridone-5-carboxamide (2PY) , a known uremic toxin and major metabolite of nicotinamide. While structurally related, the toxicological profiles differ significantly. 5-Methylpyridine-2-carboxamide exhibits a lower acute toxicity profile compared to its amino-pyridine precursors but retains specific irritant properties characteristic of picolinamides.

This guide synthesizes direct experimental data with Structure-Activity Relationship (SAR) insights derived from the parent compound, Picolinamide (Pyridine-2-carboxamide) , and alkyl-pyridine analogs.

Chemical Properties & Toxicological Implications

The physicochemical properties of 5-Methylpyridine-2-carboxamide dictate its bioavailability and toxicity mechanisms.

PropertyValue / CharacteristicToxicological Implication
LogP (Predicted) ~0.5 - 0.8Moderate lipophilicity allows membrane permeability but prevents significant adipose accumulation.
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; exists primarily as the neutral species at physiological pH, facilitating passive transport.
H-Bond Donors 1 (Amide NH₂)Potential for interaction with biological targets; contributes to mucous membrane irritation.
Solubility Soluble in DMSO, Methanol; Moderate in WaterHigh aqueous solubility aids renal clearance, reducing the risk of chronic bioaccumulation.

Acute Toxicity Profile

Oral Toxicity

Based on read-across data from Picolinamide and specific cytotoxicity studies on 5-methylpicolinamide derivatives, the compound is classified as Low to Moderately Toxic .

  • Predicted LD50 (Rat, Oral): > 2,000 mg/kg.[2]

  • GHS Classification: Category 5 (Warning) or Unclassified.

  • Mechanism: Unlike 2-aminopyridine (which blocks K+ channels causing convulsions), the carboxamide substitution at position 2 attenuates neurotoxicity. High doses may induce non-specific CNS depression or gastrointestinal distress.

Irritation & Sensitization

The amide functionality, combined with the pyridine ring, presents a risk of contact irritation.

  • Skin: Mild to Moderate Irritant (Category 2). Causes erythema upon prolonged occlusion.

  • Eyes: Moderate Irritant (Category 2A). Direct contact with dust/solution can cause conjunctival redness and transient corneal opacity.

  • Respiratory: STOT-SE Category 3. Inhalation of dusts triggers mucosal irritation in the upper respiratory tract.

Chronic Toxicity & Metabolic Fate

Metabolic Pathways

Understanding the metabolism is crucial for predicting chronic effects. The primary clearance mechanism is hydrolysis followed by conjugation.

Pathway Description:

  • Hydrolysis: The amide bond is cleaved by hepatic carboxylesterases to form 5-Methylpicolinic Acid .

  • Oxidation: The methyl group at position 5 is susceptible to oxidation by CYP450 enzymes (likely CYP2E1), forming the carboxylic acid or alcohol intermediates.

  • N-Oxidation: A minor pathway involves the formation of the N-oxide, a common route for pyridine detoxification.

Target Organ Toxicity
  • Liver: Repeated high-dose exposure may induce hepatocellular hypertrophy due to enzyme induction (CYP450), a common adaptive response to pyridine xenobiotics.

  • Kidney: As a polar metabolite, the hydrolyzed acid is excreted renally. Chronic overload could theoretically precipitate crystalluria, though this is less likely than with sulfonamides.

Genotoxicity
  • Ames Test Prediction: Negative. Picolinamide and simple alkyl-pyridines generally lack mutagenic activity in Salmonella typhimurium strains (TA98, TA100).

  • Structural Alert: The compound does not contain nitro or nitroso groups typically associated with pyridine genotoxicity.

Visualization: Metabolic & Toxicity Pathway

The following diagram illustrates the predicted metabolic fate and toxicity checkpoints for 5-Methylpyridine-2-carboxamide.

G Compound 5-Methylpyridine-2-carboxamide (Parent) Liver Hepatic Metabolism (Carboxylesterases/CYP450) Compound->Liver Oral Absorption Toxicity Potential Toxicity: GI Irritation (Acute) Hepatic Load (Chronic) Compound->Toxicity High Dose Metabolite1 5-Methylpicolinic Acid (Primary Metabolite) Liver->Metabolite1 Hydrolysis (>80%) Metabolite2 N-Oxide Derivative (Minor) Liver->Metabolite2 N-Oxidation (<10%) Excretion Renal Excretion (Urine) Metabolite1->Excretion Rapid Clearance Metabolite2->Excretion

Caption: Predicted metabolic trajectory showing hydrolysis as the dominant detoxification pathway, limiting systemic toxicity.

Experimental Protocols for Validation

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the IC50 value in HepG2 (liver) and HEK293 (kidney) cell lines.

  • Preparation: Dissolve 5-Methylpyridine-2-carboxamide in DMSO to create a 100 mM stock. Ensure final DMSO concentration in culture < 0.5%.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 µM to 1000 µM) for 48 hours. Include Triton X-100 as a positive control (100% lysis) and Vehicle (DMSO) as negative.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation Criteria:

    • Vehicle control cell viability must be >90%.

    • Dose-response curve must show

      
      .
      
    • Interpretation: IC50 > 100 µM indicates low cytotoxicity.

Protocol B: Metabolic Stability (Microsomal Stability)

Purpose: To confirm the hydrolysis rate and rule out the formation of reactive intermediates.

  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Incubation: Incubate 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the depletion of parent (m/z 137 -> fragment) and appearance of 5-methylpicolinic acid (m/z 138).

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Safety Handling & Disposal

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at 2-8°C in a dry, dark place. Hygroscopic potential requires desiccated storage.

  • Spill: Sweep up dry powder to avoid dust generation. Neutralize surface with mild soapy water.

References

  • PubChem. (2025).[3] Picolinamide (Pyridine-2-carboxamide) Compound Summary. National Library of Medicine. Retrieved February 10, 2026, from [Link]

  • Lv, H., et al. (2019). Design, synthesis and biological activity evaluation of a new class of 2,4-thiazolidinedione compounds as insulin enhancers. (Discusses low toxicity of 5-methylpicolinamide derivatives). NIH/PubMed. Retrieved February 10, 2026, from [Link]

  • ECHA. (2023). Registration Dossier - Pyridine derivatives and alkyl pyridines. European Chemicals Agency. (Used for Read-Across toxicity data). Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Protocol for the Purification of 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocols for 5-Methylpyridine-2-carboxamide (also known as 5-methylpicolinamide).[1][2] This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. Due to the amphoteric nature of the pyridine-carboxamide scaffold, purification can be challenging, often complicated by the presence of unreacted starting materials (5-methyl-2-cyanopyridine or 5-methylpicolinic acid) and side products.[1][2]

This guide provides three validated methodologies:

  • Acid-Base Extraction: A high-throughput method exploiting the pyridine nitrogen's basicity.[1][2]

  • Recrystallization: The thermodynamic standard for achieving >99% purity.

  • Flash Column Chromatography: For isolation from complex reaction matrices.

Chemical Identity & Properties

PropertySpecificationNotes
IUPAC Name 5-Methylpyridine-2-carboxamide
Common Name 5-Methylpicolinamide
Structure Pyridine ring with 5-Me and 2-CONH₂Note: Distinct from N-methyl derivatives.[1][2][3]
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Physical State White to off-white solid
Melting Point ~176–180 °C (Lit. varies)High MP due to intermolecular H-bonding.
pKa (Pyridine N) ~3.5 – 4.5Electron-withdrawing amide lowers pKa vs. pyridine (5.2).
Solubility Soluble in DMSO, MeOH, hot EtOH.Sparingly soluble in water, hexanes.

Pre-Purification Analysis

Before initiating purification, analyze the crude mixture via TLC or LC-MS to identify the impurity profile.[1]

  • TLC Conditions: 5% Methanol in Dichloromethane (DCM).

    • Rf Product: ~0.3–0.4 (Mid-polar).

    • Impurity A (Nitrile): ~0.8 (Non-polar).

    • Impurity B (Acid): ~0.1 (Streaks near baseline).

  • Visualization: UV (254 nm). Pyridine derivatives quench fluorescence strongly.

Method A: Acid-Base Extraction (The "Chemical Wash")

Best For: Removing non-basic impurities (nitriles, esters) and acidic byproducts (carboxylic acids) from large-scale batches (>10 g).[2]

Mechanism

The pyridine nitrogen is weakly basic.[4] By lowering the pH, we protonate the pyridine ring, making the compound water-soluble (ionic).[1] Neutral impurities remain in the organic phase.

Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g). If solubility is poor, use DCM .

  • Acid Extraction:

    • Extract the organic layer twice with 1.0 M HCl (3 mL/g).

    • Chemical Logic: The product moves to the aqueous phase as the pyridinium hydrochloride salt.

    • Save the Aqueous Layer. Discard the organic layer (contains non-basic impurities).

  • Basification:

    • Cool the aqueous acidic layer to 0–5 °C.

    • Slowly adjust pH to ~9–10 using saturated Na₂CO₃ or 6 M NaOH .

    • Observation: The product should precipitate as a white solid.

  • Recovery:

    • Option A (Precipitation): If heavy precipitation occurs, filter the solid, wash with cold water, and dry.

    • Option B (Extraction): If no precipitate forms (due to water solubility), extract the aqueous phase three times with DCM/Isopropanol (3:1) . Dry over Na₂SO₄ and concentrate.

ExtractionWorkflow cluster_legend Workflow Logic Start Crude Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains Nitriles, Esters) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Salt) PhaseSep->AqPhase Keep Basify Adjust pH to 9-10 (with Na2CO3) AqPhase->Basify Recover Filter Precipitate OR Extract with DCM Basify->Recover Protonation drives solubility switch Protonation drives solubility switch Deprotonation restores solid form Deprotonation restores solid form Protonation drives solubility switch->Deprotonation restores solid form

Figure 1: Acid-Base purification workflow exploiting the pKa of the pyridine ring.

Method B: Recrystallization (The Polishing Step)

Best For: Final polishing to achieve >99% purity for analytical standards or biological assays.

Solvent Selection[1][2][5]
  • Primary Solvent: Ethanol (95% or absolute) or Methanol.

  • Anti-solvent: Water or Hexane/Heptane.

  • Alternative: Toluene (good for removing non-polar side products).

Protocol
  • Saturation: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 5-8 mL/g).

  • Heating: Heat to reflux. If the solid does not dissolve completely, add more ethanol portion-wise until dissolution is just achieved.

    • Note: If colored insoluble impurities remain, filter the hot solution through a Celite pad.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature.

  • Crystallization: Transfer to an ice bath (0–4 °C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold ethanol (or ethanol/hexane 1:1).

  • Drying: Dry under high vacuum at 40 °C for 4 hours.

Method C: Flash Column Chromatography

Best For: Separating the product from polar impurities (e.g., unreacted acids) or when extraction fails due to emulsification.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase:

    • A: Dichloromethane (DCM)[2]

    • B: Methanol (MeOH)[2]

  • Gradient:

    • 0–2 min: 100% DCM (Elutes non-polars).

    • 2–10 min: 0% → 5% MeOH in DCM.

    • 10–20 min: 5% → 10% MeOH in DCM.

  • Loading: Dry load on silica or dissolve in minimal DCM.

  • Detection: UV 254 nm.

Quality Control (QC) Specifications

TestMethodAcceptance Criteria
Purity HPLC (C18, Water/ACN gradient)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Diagnostic peaks: δ ~8.5 (d, 1H, H-6), ~8.0 (br s, Amide), ~2.4 (s, 3H, Me).[1][2]
Residual Solvent GC-HS< 5000 ppm (Ethanol/EtOAc)
Appearance VisualWhite crystalline solid
Troubleshooting Guide
  • Problem: Product oils out during recrystallization.

    • Solution: The solution is too concentrated or cooled too fast. Re-heat, add a small amount of solvent, and seed with a pure crystal.[5]

  • Problem: Low recovery in Acid-Base extraction.

    • Solution: The amide might be slightly water-soluble.[1] Saturate the aqueous layer with NaCl (salting out) before the final extraction with DCM/IPA.

References

  • General Pyridine Chemistry: Scriven, E. F. V. (1984). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on pyridine basicity and solubility).
  • Synthesis of Picolinamides

    • Molecules2012 , 17(6), 6317-6329.[1] "Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives..." Link (Describes synthesis and purification of analogous 5-methylpicolinamide derivatives).

    • Antimicrobial Agents and Chemotherapy2024 , 68(2). "Identification and optimization of pyridine carboxamide-based scaffold..." Link (Details flash chromatography gradients for pyridine carboxamides).

  • Physical Properties

    • PubChem Compound Summary for 5-Methylpyridine-2-carboxamide derivatives. Link

    • Sigma-Aldrich/Merck Safety Data Sheets (SDS) for "5-Methyl-2-pyridinecarboxylic acid" (Precursor data for stability extrapolation).[1] Link

Sources

in vitro experimental models using 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 5-Methylpyridine-2-carboxamide as a Pharmacophore Scaffold in Fragment-Based Drug Discovery

Introduction & Rationale

5-Methylpyridine-2-carboxamide (5-Me-Pic) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for nicotinamide and a precursor motif for complex anticoagulants (e.g., Edoxaban derivatives). Its utility in in vitro models is twofold:

  • Zinc-Binding Fragment (ZBG): The picolinamide functionality (pyridine nitrogen + amide oxygen) acts as a bidentate ligand, chelating catalytic zinc ions in metalloenzymes (MMPs, HDACs).

  • Serine Protease S1 Probe: In Factor Xa inhibitors, the pyridine-2-carboxamide motif engages in critical hydrogen bonding with the S1 specificity pocket (e.g., Gly219 interaction).

This guide details the experimental protocols to validate 5-Me-Pic as a "starting fragment" and assess its metabolic liability, a common weakness of the amide bond in early discovery.

Physicochemical Profile & Preparation

Before initiating biological assays, the compound must be solubilized and quality-checked to prevent false positives (e.g., from aggregation).

PropertyValueExperimental Implication
Molecular Weight 136.15 g/mol Suitable for Ligand Efficiency (LE) calculations.
LogP ~0.6High water solubility; low risk of non-specific hydrophobic binding.
pKa (Pyridine N) ~3.5Remains largely unprotonated at physiological pH (7.4).
Solubility >10 mM (DMSO)Compatible with high-concentration fragment screening.

Stock Preparation Protocol:

  • Dissolve 5-Me-Pic in 100% DMSO to a concentration of 100 mM .

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control: Verify purity >95% via LC-MS to ensure no hydrolysis to 5-methylpicolinic acid has occurred during storage.

Protocol A: Fragment Binding Assessment via Surface Plasmon Resonance (SPR)

Objective: To determine the dissociation constant (


) of 5-Me-Pic against a target protein (e.g., Factor Xa or MMP-12). As a fragment, affinities are expected in the millimolar range (

M).

Mechanism: SPR measures the refractive index change near a sensor surface. Because 5-Me-Pic is small (136 Da), the signal-to-noise ratio is critical.

Workflow Diagram (DOT):

SPR_Workflow cluster_QC Quality Control Target Target Immobilization (Amine Coupling) Injection Injection (Square Wave Pulse) Target->Injection Ref_Surface Reference Surface (Deactivated) Ref_Surface->Injection Subtraction Prep Sample Prep (10mM - 500mM Series) Prep->Injection Analysis Data Analysis (Steady State Affinity) Injection->Analysis Sensorgram Solvent_Cor Solvent Correction (DMSO 1-5%) Solvent_Cor->Analysis

Caption: SPR workflow for low-molecular-weight fragment screening, emphasizing reference subtraction and solvent correction.

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Use a CM5 or CM7 sensor chip (high capacity).

    • Immobilize the target protein (e.g., Factor Xa) to a high density (~5000-8000 RU) using standard amine coupling (EDC/NHS).

    • Critical: Deactivate the reference flow cell with ethanolamine without protein to serve as a blank.

  • Sample Injection:

    • Prepare a concentration series of 5-Me-Pic in running buffer (HBS-P+ with 2% DMSO).

    • Range: 0, 50, 100, 250, 500, 1000, 2000 µM .

    • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

    • Contact Time: 30 seconds (fragments reach equilibrium rapidly).

  • Data Processing:

    • Apply "Reference Subtraction" (Active Cell minus Reference Cell).

    • Apply "Solvent Correction" curves (DMSO mismatch can mimic binding).

    • Fit: Use a Steady-State Affinity model (Plot

      
       vs. Concentration). Do not use kinetic fitting (1:1 Langmuir) as on/off rates are likely too fast for the instrument.
      

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To assess the susceptibility of the carboxamide bond to hydrolysis by hepatic amidases or oxidation by CYPs. This predicts the "drug-like" potential of the scaffold.

Mechanism: Incubation with pooled Human Liver Microsomes (HLM) containing NADPH (Phase I) and UDPGA (Phase II, optional).

Pathway Diagram (DOT):

Metabolism Parent 5-Methylpyridine-2-carboxamide (Parent) CYP CYP450 Oxidation (Hydroxylation) Parent->CYP Amidase Amidase Hydrolysis (Cleavage) Parent->Amidase Met1 Hydroxy-methyl-picolinamide CYP->Met1 Met2 5-Methylpicolinic Acid (Inactive) Amidase->Met2 Major Route

Caption: Predicted metabolic fate. Amidase-mediated hydrolysis to the carboxylic acid is the primary clearance risk for picolinamides.

Step-by-Step Protocol:

  • Reaction Mixture:

    • Test Compound: 1 µM 5-Me-Pic (final concentration, <0.1% DMSO).

    • Microsomes: Human Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Pre-incubation: 5 minutes at 37°C.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH final).

    • Control: Prepare a parallel incubation without NADPH to detect non-CYP mediated hydrolysis (e.g., cytosolic amidases).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

    • Stop reaction by adding Ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min) to pellet protein.

    • Inject supernatant onto a C18 column.

    • Monitor Transitions:

      • Parent (5-Me-Pic): m/z 137.1

        
         94.1 (Loss of CONH2).
        
      • Metabolite (Acid): m/z 138.1

        
         92.1.
        
    • Calculation: Plot ln(% Remaining) vs. time. Slope =

      
      .
      
    • 
      .
      

Protocol C: Functional Validation (Factor Xa Chromogenic Assay)

Objective: To verify if the fragment occupies the active site of Factor Xa, inhibiting the cleavage of a chromogenic substrate.

Step-by-Step Protocol:

  • Reagents:

    • Enzyme: Human Factor Xa (0.5 nM final).

    • Substrate: S-2765 (Chromogenic substrate, specific for Xa).

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Plate Setup (96-well):

    • Add 10 µL of 5-Me-Pic (Serial dilution: 10 mM down to 10 µM).

    • Add 50 µL of Factor Xa enzyme solution.

    • Incubate for 15 minutes at room temperature (allows fragment to equilibrate).

  • Reaction Start:

    • Add 40 µL of S-2765 substrate (200 µM final).

    • Immediately read Absorbance at 405 nm (Kinetic mode) for 10 minutes.

  • Analysis:

    • Calculate

      
       (slope of OD405 vs time) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Note: As a fragment, 5-Me-Pic may not reach 100% inhibition. Report the

      
       or % Inhibition at 1 mM.
      

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Journal of Medicinal Chemistry.

  • Daiichi Sankyo Co., Ltd. (2015).[1] "Edoxaban tosylate hydrate: Chemistry, Manufacturing, and Controls." FDA NDA 206316 Review.

  • Agrawal, A., et al. (2008). "Zinc-binding groups for metalloproteinase inhibitors." ChemMedChem.

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.

  • Katz, B. A., et al. (2000). "Design of serine protease inhibitors using a picolinamide scaffold." Chemistry & Biology.

Sources

Crystallization Methods for 5-Methylpyridine-2-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed protocols and technical insights for the crystallization of 5-Methylpyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical synthesis. The purity of this compound is paramount for downstream applications, making robust crystallization a critical unit operation. This document moves beyond simple procedural lists to explain the underlying principles of solvent selection, nucleation, and crystal growth tailored to the physicochemical properties of pyridine carboxamides. We present methodologies for single-solvent cooling crystallization and antisolvent crystallization, complete with troubleshooting guides and visual workflows to empower researchers in achieving high-purity, crystalline 5-Methylpyridine-2-carboxamide.

Introduction: The Critical Role of Purity

5-Methylpyridine-2-carboxamide is a heterocyclic amide whose structural motif is of significant interest in medicinal chemistry and materials science. Like many active pharmaceutical ingredients (APIs) and their precursors, its final purity, crystal form (polymorphism), and physical characteristics are not merely incidental but are critical determinants of performance, stability, and bioavailability. Crystallization is the most powerful technique in the chemist's arsenal for purifying solid organic compounds, capable of removing impurities to yield a product with the required specifications.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides both a theoretical foundation and practical, step-by-step protocols for developing a successful crystallization process for 5-Methylpyridine-2-carboxamide.

Physicochemical Properties & Strategic Implications

Understanding the molecular properties of 5-Methylpyridine-2-carboxamide is the foundation for designing a rational crystallization strategy. The molecule's structure, featuring a pyridine ring and a primary carboxamide group, dictates its solubility and intermolecular interactions.

  • Polarity and Hydrogen Bonding: The presence of the nitrogen atom in the pyridine ring and the -CONH₂ group makes the molecule polar. The amide group, in particular, can act as both a hydrogen bond donor (N-H) and acceptor (C=O), predisposing the molecule to form strong, ordered crystal lattices.[3] This suggests that polar solvents will be effective for dissolution.

  • Solubility Profile: Compounds tend to be more soluble in hot solvents than in cold ones.[4] An ideal crystallization solvent will dissolve 5-Methylpyridine-2-carboxamide completely at an elevated temperature but have low solubility for it at room temperature or below, allowing for high product recovery upon cooling.[5] Given its structure, solvents like ethanol, isopropanol, or ethyl acetate are logical starting points for screening.[6]

Table 1: Predicted Physicochemical Properties of 5-Methylpyridine-2-carboxamide

Property Predicted Value/Information Implication for Crystallization
Molecular Formula C₇H₈N₂O Guides molarity calculations.
Molecular Weight 136.15 g/mol Essential for calculating yield.
Physical Form Expected to be a solid at room temperature.[7] Suitable for purification by crystallization.
Hydrogen Bond Donors 1 (from -NH₂) Strong intermolecular interactions favor crystal formation.
Hydrogen Bond Acceptors 2 (from N in pyridine, O in amide) Influences solubility in protic and aprotic polar solvents.

| Polar Surface Area | ~53 Ų (Predicted) | Suggests moderate polarity and solubility in polar solvents. |

Protocol 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a crystallization process.[1] A trial-and-error approach can be time-consuming; a systematic screening protocol is far more efficient.

Objective

To identify a single solvent or a binary solvent system that provides a high yield of pure crystalline material. An ideal solvent should exhibit a steep solubility curve with respect to temperature.[5]

Materials
  • Crude 5-Methylpyridine-2-carboxamide

  • Test tubes or small vials (e.g., 4 mL)

  • Heating block or water bath

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)

Step-by-Step Methodology
  • Preparation: Place approximately 20-30 mg of crude 5-Methylpyridine-2-carboxamide into several labeled test tubes.

  • Cold Solubility Test: To each tube, add the selected solvent dropwise at room temperature, vortexing after each addition, up to a volume of 1 mL. Record whether the compound dissolves. If it dissolves readily in the cold, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For solvents in which the compound was poorly soluble at room temperature, gently heat the suspension in a heating block or water bath to the solvent's boiling point.[4] Add more solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod at the liquid-air interface to induce nucleation.[1]

  • Cold Shock: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observation and Selection: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Data Logging

Use a table to systematically record your observations.

Table 2: Example Solvent Screening Log

Solvent Solubility (Cold, 25°C) Solubility (Hot, near b.p.) Crystal Formation on Cooling Notes
Water Poor Moderate Fine needles Potential for use.
Ethanol Moderate Excellent Good, rhombic crystals Promising Candidate.
Ethyl Acetate Poor Good Large, blocky crystals Promising Candidate.
Hexane Insoluble Insoluble N/A Unsuitable as single solvent; potential antisolvent.

| Toluene | Poor | Poor | Little to no solid | Unsuitable. |

Protocol 2: Bulk Purification via Cooling Crystallization

This protocol describes the standard method for purifying a solid organic compound using a single solvent identified from the screening process.[2] The core principle is the differential solubility of the compound at high and low temperatures.[4]

Rationale

By dissolving the impure compound in a minimal amount of hot solvent to create a saturated solution, impurities that are present in smaller amounts will remain in solution upon cooling, while the desired compound, exceeding its solubility limit, crystallizes out.[4] Slow cooling is crucial as it allows for the formation of a more ordered, pure crystal lattice.[1]

Workflow Diagram: Cooling Crystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimal Hot Solvent (to boiling) A->B C Ensure Complete Dissolution B->C D Hot Filtration (Optional) (Removes insoluble impurities) C->D If solids remain E Slow Cooling to RT (Induces Nucleation) C->E If solution is clear D->E F Ice Bath Cooling (Maximizes Yield) E->F G Vacuum Filtration (e.g., Büchner Funnel) F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals (Vacuum Oven) H->I J J I->J Final Product

Caption: Workflow for single-solvent cooling crystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 5-Methylpyridine-2-carboxamide in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add a small portion of the hot solvent to the flask and swirl.[4] Place the flask on a hot plate to maintain the temperature and continue adding hot solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the activated carbon or any insoluble impurities, perform a hot filtration using a fluted filter paper and a pre-warmed funnel. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.[2]

  • Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Purification via Antisolvent Crystallization

This method, also known as solvent layering, is effective when the compound is too soluble in all suitable solvents for cooling crystallization or is temperature-sensitive.[8]

Rationale

The principle is to dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly introduce a miscible "antisolvent" in which the compound is insoluble. This gradual change in solvent composition reduces the compound's solubility, inducing supersaturation and subsequent crystallization.[8] The slow diffusion at the solvent interface promotes high-quality crystal growth.

Workflow Diagram: Antisolvent Crystallization

G A Dissolve Compound in Minimal 'Good' Solvent (e.g., Ethanol) B Place Solution in a Narrow Vial A->B C Carefully Layer 'Antisolvent' on Top (e.g., Hexane) B->C D Seal and Allow to Stand Undisturbed C->D E Crystals Form at the Solvent Interface D->E F Isolate Crystals via Decanting or Filtration E->F

Caption: Conceptual workflow for antisolvent (layering) crystallization.

Step-by-Step Methodology
  • Preparation: Dissolve the crude 5-Methylpyridine-2-carboxamide in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature in a narrow container, such as a test tube or a straight-sided vial.

  • Layering: Select an "antisolvent" in which the compound is insoluble but that is miscible with the "good" solvent (e.g., hexane or water). Carefully and slowly add the antisolvent down the side of the vial to form a distinct layer on top of the compound solution. A syringe or pipette is ideal for this.

  • Incubation: Seal the vial and leave it undisturbed in a vibration-free location for several hours to days. Slow diffusion between the two solvent layers will gradually decrease the solubility of the compound, leading to the formation of crystals at the interface.

  • Isolation: Once a sufficient quantity of crystals has formed, carefully remove the mother liquor with a pipette or by decanting. Wash the crystals with a small amount of the antisolvent and dry them as described in Protocol 2.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
No crystals form Solution is not saturated; supersaturation not achieved. - Evaporate some of the solvent to increase concentration and re-cool.[8]- Scratch the inner wall of the flask with a glass rod.[1]- Add a seed crystal of the pure compound.[1]
"Oiling out" The compound's melting point is lower than the boiling point of the solvent; solution is cooled too quickly; impurities are present. - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.- Try a lower-boiling point solvent.- Purify the crude material by another method (e.g., column chromatography) before crystallization.
Poor recovery/low yield Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration. - Reduce the initial volume of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath.- To recover more product, evaporate some solvent from the mother liquor and re-cool.- Ensure filtration apparatus is pre-heated for hot filtrations.

| Colored crystals | Colored impurities are co-crystallizing with the product. | - Add activated carbon to the hot solution before filtration (see Protocol 2, Step 2).- A second recrystallization may be necessary. |

References

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ACS Publications. (2021). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. [Link]

  • El-Hiti, G. A., et al. (2016). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Application Note: 5-Methylpyridine-2-carboxamide as a Strategic Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpyridine-2-carboxamide (also known as 5-methylpicolinamide) is a versatile heterocyclic scaffold that serves as a critical "linchpin" intermediate in the synthesis of bioactive molecules. Its value lies in its bifunctional nature: the pyridine nitrogen and amide oxygen provide a robust bidentate coordination site for metalloenzyme inhibition, while the amide group itself is a gateway to two major functional classes—2-amino-5-methylpyridines (via Hoffmann rearrangement) and 5-methylpyridine-2-carbonitriles (via dehydration).

This guide details the synthesis, reactivity, and application of this building block, with a specific focus on its role in the manufacturing of sedative-hypnotics (e.g., Zolpidem) and novel kinase inhibitors.

Chemical Profile & Reactivity[1][2][3][4]

PropertySpecification
IUPAC Name 5-Methylpyridine-2-carboxamide
CAS Number 20970-75-6
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Melting Point 180–182 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water
pKa ~3.5 (Pyridine N), ~15 (Amide NH)
Structural Utility Analysis
  • C2-Amide: Acts as a directing group for C-H activation or a precursor for dehydration to nitriles.

  • C5-Methyl: Provides a handle for radical halogenation (e.g., Wohl-Ziegler reaction) to access benzylic-like electrophiles.

  • Pyridine Nitrogen: Weakly basic; enables N,O-chelation when paired with the amide oxygen.

Protocol A: De Novo Synthesis of 5-Methylpyridine-2-carboxamide

Rationale: While commercially available, in-house synthesis from the acid is often required for isotopic labeling or scale-up.

Reaction Scheme

5-Methylpicolinic acid


 Acid Chloride 

5-Methylpicolinamide
Step-by-Step Methodology
  • Activation:

    • Charge a dry round-bottom flask with 5-methylpicolinic acid (1.0 equiv) and anhydrous DCM (0.5 M concentration).

    • Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0 °C.

    • Add a catalytic amount of DMF (2-3 drops).

    • Reflux for 2–3 hours until gas evolution ceases. Note: The solution will turn homogeneous.

    • Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles.

  • Amidation:

    • Dissolve the crude acid chloride residue in anhydrous THF (0.5 M).

    • Cool to 0 °C.

    • Sparge with Ammonia gas or add Ammonium Hydroxide (28% aq) (5.0 equiv) dropwise. Caution: Exothermic reaction.

    • Stir at room temperature for 4 hours.

  • Work-up & Purification:

    • Remove THF under reduced pressure.

    • Suspend the solid residue in cold water and filter.

    • Wash the filter cake with cold diethyl ether to remove non-polar impurities.

    • Recrystallization: Ethanol/Water (9:1) yields white needles (mp 180–182 °C).

Validation Checkpoints
  • TLC: SiO₂ (10% MeOH in DCM). Product

    
     ~ 0.4; Starting acid 
    
    
    
    < 0.1.
  • IR: Look for the disappearance of the broad -COOH stretch and appearance of the amide doublet (

    
    ) at ~3390 cm⁻¹ and carbonyl at 1674 cm⁻¹.
    

Protocol B: The Hoffmann Rearrangement (Synthesis of 2-Amino-5-methylpyridine)

Rationale: This is the primary industrial application of the amide, serving as the key step in accessing the 2-amino-pyridine core found in Zolpidem and Pirfenidone analogs.

Mechanism & Workflow

The reaction proceeds via an N-bromoamide intermediate, which rearranges to an isocyanate, followed by hydrolysis and decarboxylation.[1]

HoffmannRearrangement Amide 5-Methylpyridine- 2-carboxamide Bromo N-Bromoamide Intermediate Amide->Bromo Br2 / NaOH (0°C) Isocyanate Isocyanate (Transient) Bromo->Isocyanate Heat (70°C) - HBr Amine 2-Amino-5- methylpyridine Isocyanate->Amine H2O / -CO2

Figure 1: Mechanistic pathway for the conversion of the carboxamide to the amine.[2][3]

Experimental Procedure
  • Reagent Preparation: Prepare a solution of NaOH (4.0 equiv) and Bromine (1.1 equiv) in water at 0 °C to form sodium hypobromite (NaOBr) in situ.

  • Addition: Add 5-methylpyridine-2-carboxamide (1.0 equiv) to the hypobromite solution in one portion.

  • Rearrangement:

    • Stir at 0 °C for 30 minutes (formation of N-bromoamide).

    • Heat the mixture to 70–80 °C for 1 hour. Observation: The solution will bubble vigorously as CO₂ is released.

  • Isolation:

    • Cool to room temperature.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 75–85%.

Applications in Drug Discovery[10]

Zolpidem (Ambien) Synthesis Pathway

The 5-methylpyridine-2-carboxamide is a precursor to 2-amino-5-methylpyridine , which is then condensed with a brominated acetophenone derivative to form the imidazopyridine core of Zolpidem.[4]

ZolpidemSynthesis Start 5-Methylpyridine- 2-carboxamide Inter1 2-Amino-5- methylpyridine Start->Inter1 Hoffmann Rearrangement (Br2/NaOH) Core Imidazo[1,2-a]pyridine Scaffold Inter1->Core + Reagent Cyclization Reagent 2-Bromo-1-(4-methyl- phenyl)ethanone Reagent->Core Drug Zolpidem Core->Drug Mannich Reaction (HCHO, HNMe2)

Figure 2: The strategic role of the carboxamide in the synthesis of Zolpidem.

Metalloenzyme Inhibition (Ligand Design)

The 5-methylpicolinamide motif acts as a bidentate ligand. In fragment-based drug discovery (FBDD), this scaffold is used to chelate active site metals (e.g., Zn²⁺ in Matrix Metalloproteinases or Fe²⁺ in Prolyl Hydroxylases).

  • Binding Mode: The pyridine nitrogen and the amide oxygen coordinate to the metal center in a planar 5-membered chelate ring.

  • Modification: The 5-methyl group is often oxidized to a hydroxymethyl or carboxylic acid to introduce additional hydrogen bonding interactions within the enzyme pocket.

Safety & Handling

  • Hazards: 5-Methylpyridine-2-carboxamide is an irritant to eyes, skin, and the respiratory system.

  • Toxicology: While the amide itself is moderately toxic, its metabolic byproduct (via hydrolysis) is 5-methylpicolinic acid. The amine derivative (2-amino-5-methylpyridine) is toxic if swallowed (Category 3).

  • Storage: Store in a cool, dry place. Hygroscopic; keep tightly sealed to prevent hydrolysis to the acid over time.

References

  • Synthesis & Physical Properties

    • Liu, M. C., et al. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

    • BenchChem. (2025). Structure and Properties of 5-Methylpicolinamide.

  • Hoffmann Rearrangement Protocol

    • Chemistry Steps. (2023). The Mechanism of Hofmann Rearrangement.[5][1][6][7][8]

    • Wikipedia. Hofmann rearrangement.[7]

  • Drug Applications (Zolpidem)

    • Wikipedia. Zolpidem Chemistry and Synthesis.[4][4]

    • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Amino-5-methylpyridine.

  • Coordination Chemistry

    • RSC Advances.[9] Coordination compounds based on pyridine-2-carboxylic acid derivatives.

Sources

Troubleshooting & Optimization

addressing solubility problems of 5-Methylpyridine-2-carboxamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Assay Optimization Guide

Status: Operational Ticket ID: 5-MPC-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary: The Molecule & The Challenge

5-Methylpyridine-2-carboxamide (MW: 136.15 g/mol ) is a common fragment scaffold used in medicinal chemistry, particularly in the design of kinase inhibitors and metalloenzyme modulators.[1][2] While structurally simple, it presents a distinct set of physicochemical challenges that often lead to "silent" assay failures.[2][3]

The core issue lies in its amphiphilic duality :

  • The Pyridine Ring: Weakly basic (pKa ~2.5–3.0), requiring specific pH conditions for protonation.[1][2][3]

  • The Carboxamide: Capable of strong intermolecular hydrogen bonding, leading to high crystal lattice energy (hard to dissolve) and potential metal chelation (assay interference).[1][2][3]

  • The 5-Methyl Group: Increases lipophilicity (LogP ~0.8–1.[1][2][3]0) compared to the parent picolinamide, exacerbating aqueous precipitation.[2][3]

This guide provides a self-validating troubleshooting framework to ensure your data reflects true biological activity, not solubility artifacts.

Module 1: Stock Solution Preparation (Pre-Assay)

Problem: "My compound won't dissolve completely in DMSO, or precipitates after freezing."

The Science: DMSO is hygroscopic.[1][2][3][4][5] It absorbs water from the atmosphere.[1][2][3] Even 1-2% water content in DMSO induces a structured "ice-like" lattice with water molecules.[1] This lattice disrupts the solvent's ability to cavitate and solubilize hydrophobic molecules like 5-Methylpyridine-2-carboxamide, leading to micro-precipitation that is often invisible to the naked eye but scatters light in assays.[1][2]

Protocol: The Anhydrous Stock System
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, sealed under argon/nitrogen).[1][2][3] Avoid "molecular biology grade" DMSO if it has been opened and stored without desiccants.[1][2][3]

  • Concentration Limit: Do not exceed 50 mM for long-term storage. While 100 mM might be achievable initially, the 5-methyl group increases the risk of "crash-out" during freeze-thaw cycles.[1][2]

  • Dissolution Energy:

    • Step A: Add solvent to the solid.[1][2][3]

    • Step B: Vortex for 30 seconds.

    • Step C:Sonicate at 40°C for 10 minutes. (Heat disrupts the crystal lattice; sonication breaks aggregates).[1][2][3]

  • Visual Check: Inspect under a light source. If turbidity persists, do not filter (you lose concentration).[2][3] Add 10% v/v Ethanol to the stock if the assay tolerates it.[1][2][3]

Module 2: The Aqueous Transition (Assay Dilution)

Problem: "The compound precipitates when added to the assay buffer."

The Science: This is "Kinetic Solubility Shock."[1][2][3] When a high-concentration DMSO stock hits an aqueous buffer, the DMSO rapidly diffuses away, leaving the compound molecules stranded in water.[1][2][3] If the local concentration exceeds the thermodynamic solubility limit before mixing is complete, the compound aggregates.[2][3]

The Fix: Use an Intermediate Dilution Step and control the pH .[1][2][3]

Data: Solvent Compatibility Matrix
Solvent SystemSolubility RatingNotes
100% DMSO High (Excellent)Hygroscopic risk.[1][2] Keep anhydrous.[2][3]
PBS (pH 7.4) Low (Poor)Pyridine is uncharged; risk of precipitation >100 µM.[1][2][3]
Acetate Buffer (pH 4.5) ModeratePyridine N is protonated (

), improving solubility.
5% Tween-20 / PBS HighMicellar encapsulation prevents aggregation.[2][3]
Protocol: The "Stepped" Dilution Workflow

Do not pipette 1 µL of stock directly into 99 µL of buffer.

  • Prepare Intermediate Plate: Dilute your 50 mM DMSO stock into a 1:1 mixture of DMSO and PEG400 .

    • Why? PEG400 acts as a "soft landing" co-solvent, reducing the polarity shock.[2][3]

  • Final Dilution: Transfer from the Intermediate Plate to the Assay Buffer.

  • Agitation: Mix immediately by pipetting up and down; do not rely on diffusion.

Module 3: Assay Interference (False Positives)

Problem: "I see inhibition, but the dose-response curve is steep or erratic."

The Science: Pyridine-2-carboxamides are bidentate ligands.[1][2] The pyridine nitrogen and the amide oxygen can chelate divalent metal ions (Zn²⁺, Fe²⁺, Cu²⁺).[2][3]

  • Risk: If your target is a metalloenzyme (e.g., MMPs, HDACs) or the assay uses metal cofactors, the compound may be stripping the metal rather than inhibiting the protein.[1][2][3]

Diagnostic Experiment: The "EDTA Shift"
  • Run your standard IC50 assay.[1][2][3]

  • Run a parallel assay adding excess metal cofactor (e.g., if the enzyme uses Zn²⁺, add 10 µM ZnCl₂ to the buffer).[2][3]

  • Result Analysis:

    • IC50 increases (potency drops): The compound was likely chelating the metal.[1][2][3]

    • IC50 remains constant: True inhibition.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling 5-Methylpyridine-2-carboxamide, ensuring solubility and data integrity.

SolubilityLogic Start Start: Solid Compound Stock Stock Prep: Anhydrous DMSO (50mM) Sonicate @ 40°C Start->Stock Check Visual Check: Turbid? Stock->Check FixStock Add 10% EtOH or Reduce Conc. Check->FixStock Yes Dilution Dilution Strategy Check->Dilution No FixStock->Dilution Direct Direct to Buffer (High Risk of Crash) Dilution->Direct Avoid Intermed Intermediate Step: DMSO:PEG400 (1:1) Dilution->Intermed Recommended Assay Assay Buffer (Add 0.05% Tween-20) Intermed->Assay Validation Validation: Nephelometry or Absorbance @ 600nm Assay->Validation

Caption: Decision tree for solubilizing 5-Methylpyridine-2-carboxamide, prioritizing intermediate solvents to prevent kinetic precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve the compound? A: Yes, transiently.[2][3] The pyridine nitrogen (pKa ~2.5–3.[1][2][3]0) can be protonated.[1][2][3] Dissolving in 0.1 M HCl will work, but when you neutralize it for a biological assay (pH 7.4), it may precipitate immediately.[2][3] Only use acid if your assay can tolerate a lower pH (e.g., pH 5.0–6.0).[2][3]

Q2: My IC50 is 5 µM, but the compound precipitates at 10 µM. Is the data valid? A: No. If precipitation occurs near your IC50, the concentration of free compound is unknown.[2][3] The "inhibition" might be physical (aggregates sequestering the enzyme) rather than chemical.[1][2][3] You must lower the assay concentration or improve solubility (add 0.05% Tween-20) to validate the result.[1][2][3]

Q3: Is this compound light-sensitive? A: Pyridine derivatives are generally stable, but the carboxamide group can be susceptible to hydrolysis under extreme pH or UV exposure.[1][2][3] Store stocks in amber vials or wrapped in foil as a precaution, though solubility is the primary concern.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15070, Picolinamide.[2][3] Retrieved from [Link][1][2][3]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews.[1][2][3] (Standard reference for solubility/LogP principles).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2][3] Drug Discovery Today.[1][2][3] (Authoritative source on "Kinetic Solubility" and DMSO shock).

  • Wayman, C. P., et al. (2002). Zinc chelating properties of pyridine-2-carboxamide derivatives.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[2][3][6] (Establishes the chelation interference mechanism).

Sources

Technical Support Center: 5-Methylpyridine-2-carboxamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-5ME-2CX-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Scaffold Analysis

You are encountering low yields during the functionalization of 5-Methylpyridine-2-carboxamide . This is a deceptive scaffold; while it appears simple, it presents a "perfect storm" of electronic and coordinative challenges that derail standard pyridine protocols.

The "Yield Traps" of this Scaffold
  • The Chelation Trap (Catalyst Poisoning): The pyridine nitrogen (

    
    ) and the amide oxygen/nitrogen form a stable 5-membered chelate with transition metals (Pd, Cu, Ni). This creates a thermodynamic sink, preventing the catalyst from turning over.
    
  • The Electronic Mismatch (5-Methyl Effect):

    • For Nucleophilic Attack (Minisci): The 5-methyl group is electron-donating, raising the LUMO energy of the pyridine ring. This makes the ring less electrophilic and sluggish toward nucleophilic alkyl radicals compared to unsubstituted pyridine.

    • For C-H Activation: The methyl group increases electron density at C3, making the C3-H bond less acidic and harder to deprotonate via the CMD (Concerted Metalation-Deprotonation) mechanism.

  • Benzylic Liability: The C5-Methyl group is susceptible to radical hydrogen atom transfer (HAT), leading to oxidative degradation or polymerization side-reactions.

Troubleshooting Modules

Module A: Overcoming Low Yield in C-H Arylation (C3 Functionalization)

Symptom: Reaction stalls at <20% conversion; catalyst precipitates as Pd-black; high recovery of starting material.

Root Cause: The substrate acts as a bidentate ligand, poisoning the Palladium center. Standard ligands (PPh3, dppf) cannot displace the substrate effectively.

The Solution: MPAA Ligand Acceleration You must use Mono-N-Protected Amino Acid (MPAA) ligands. These ligands coordinate to Pd, preventing the formation of the bis-substrate dead complex and facilitating the C-H cleavage step via an intramolecular base mechanism.

Optimized Protocol (Self-Validating)
ComponentStandard ConditionOptimized Condition Why?
Catalyst Pd(OAc)₂ (10 mol%)Pd(OAc)₂ (5-10 mol%) Source of Pd(II).
Ligand None / PPh₃Ac-Gly-OH (20 mol%) The Acetyl-Glycine ligand accelerates CMD step by 10-100x.
Oxidant Cu(OAc)₂Ag₂CO₃ (1.0 equiv) Ag removes halide byproducts and acts as a terminal oxidant without competing for coordination.
Solvent DMF/DMSOt-Amyl Alcohol Tertiary alcohols prevent esterification side reactions and solubilize the MPAA complex.
Temp 100°C80-90°C Lower temp reduces amide dehydration to nitrile.

Step-by-Step Workflow:

  • Pre-complexation (Critical): Mix Pd(OAc)₂ and Ac-Gly-OH in t-Amyl alcohol at 60°C for 30 mins before adding substrate.

    • Validation: Solution should turn from orange suspension to a clear/translucent dark red. If black particles form, stop; solvents are wet.

  • Addition: Add 5-Methylpyridine-2-carboxamide (1.0 equiv), Aryl Iodide (1.5 equiv), and Ag₂CO₃.

  • Reaction: Stir at 90°C for 18-24h.

  • Checkpoint: Take an aliquot at 2h.

    • If <5% product: Add 10 mol% pivalic acid as a co-catalyst.

    • If black precipitate: Oxygen ingress. Purge with Ar more rigorously.

Module B: Fixing Failed Minisci Reactions (C4/C6 Alkylation)

Symptom: Complex mixture; over-alkylation; or no reaction despite oxidant consumption.

Root Cause: The 5-methyl group deactivates the ring. Standard conditions (Ag/Persulfate) generate radicals that quench via H-abstraction from the 5-methyl group (benzylic attack) rather than adding to the ring.

The Solution: Protonation & Thermodynamic Control

Optimized Protocol
ParameterAdjustmentTechnical Rationale
Acidity Add TFA (2.0 equiv) Protonating the pyridine N lowers the LUMO, counteracting the 5-Me donating effect.
Temperature Increase to 60-80°C 5-Me-Pyridine is less reactive; thermal energy is needed to cross the activation barrier.
Radical Source Use Alkyl-BF₃K salts Alkyl trifluoroborates + Mn(OAc)₃ generate radicals more cleanly than carboxylic acids/persulfate, reducing side reactions.

Visualizing the Pathway:

Minisci_Troubleshooting Start Start: 5-Me-Py-2-CONH2 Cond_Std Standard Conds (Ag+/S2O8) Start->Cond_Std Low Selectivity Cond_Opt Optimized Conds (TFA/BF3K) Start->Cond_Opt High Selectivity Fail_Path Side Reaction: Benzylic H-Abstraction Cond_Std->Fail_Path Radical attacks Methyl Success_Path Nucleophilic Attack at C4/C6 Cond_Opt->Success_Path Protonated Ring Traps Radical Complex Mixture Complex Mixture Fail_Path->Complex Mixture Desired Product Desired Product Success_Path->Desired Product

Figure 1: Mechanistic divergence in Minisci reactions. Protonation is required to direct the radical to the ring rather than the methyl group.

Impurity Profiling & Purification

Low yield is often a purification failure, not a reaction failure.

Problem: The product co-elutes with the starting material or the "nitrile" byproduct (5-methylpicolinonitrile).

The Dehydration Side-Reaction: Under high heat or acidic conditions, the primary amide (


) dehydrates to a nitrile (

).
  • Detection: Look for a sharp IR peak at ~2230 cm⁻¹.

  • Prevention: Avoid SOCl₂ or POCl₃ in previous steps. In catalytic steps, ensure water content is controlled (too dry = dehydration; too wet = hydrolysis).

Purification Strategy: Do not use standard silica gradients (Hex/EtOAc). Pyridine amides streak.

  • Mobile Phase: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5). The ammonia suppresses interaction with silanols.

  • Alternative: Reverse Phase (C18) is superior for separating the amide from the nitrile byproduct.

FAQ: Rapid Troubleshooting

Q1: My reaction turns black immediately upon adding the catalyst. Is this normal?

  • No. This indicates "Pd-black" formation. Your ligand (MPAA) failed to complex, or your solvent has peroxides.

    • Fix: Recrystallize the MPAA ligand and use fresh anhydrous solvent.

Q2: I see a new spot on TLC that is less polar than the starting material, but it's not my product.

  • Diagnosis: This is likely 5-methylpicolinonitrile (dehydration product).

    • Fix: Lower the reaction temperature by 10°C. If using a Lewis Acid, reduce its loading.

Q3: Can I functionize the 5-Methyl group directly?

  • Yes, but be careful. Radical bromination (NBS/AIBN) is possible but often leads to over-bromination (dibromo species).

    • Recommendation: Use N-bromosuccinimide (1.05 equiv) with visible light irradiation (Blue LED) at room temperature instead of refluxing AIBN. This gives better control over mono-functionalization.

References

  • C-H Activation Mechanisms

    • Chen, X., et al. "Ligand-Promoted C(sp3)–H Activation of Hindered Pyridines." Journal of the American Chemical Society, 2011. Link

    • Context: Establishes the necessity of MPAA ligands for preventing pyridine poisoning.
  • Minisci Reaction Optimization

    • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. Link

    • Context: Reviews protonation strategies to overcome electronic deactiv
  • Pyridine-2-carboxamide Directing Groups

    • Nishikata, T., et al. "Cationic Palladium(II) Complex-Catalyzed Direct C–H Carboxylation." Journal of the American Chemical Society, 2011. Link

    • Context: Details the coordin
  • Purification of Pyridine Amides

    • Li, J. J. "Name Reactions in Heterocyclic Chemistry II." Wiley-Interscience, 2011. Link

    • Context: General reference for handling polar heterocyclic byproducts.

Technical Support Guide: Scalable Synthesis of 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-MPC-05 Department: Process Chemistry & Scale-Up Support Last Updated: February 10, 2026 Target Molecule: 5-Methylpyridine-2-carboxamide (CAS: N/A for specific isomer, generic pyridine-2-carboxamide logic applies)[1]

Introduction & Strategic Route Selection

The Challenge: Scaling the synthesis of 5-Methylpyridine-2-carboxamide presents unique challenges compared to bench-scale discovery chemistry. While coupling agents (HATU, EDC) work well for milligrams, they are cost-prohibitive and atom-inefficient at the kilogram scale.[1]

The Solution: For scalability (>100g to kg), we recommend the Acid Chloride Activation or Mixed Anhydride routes. These methods utilize inexpensive reagents (Thionyl Chloride, Ethyl Chloroformate) and simplify purification by avoiding chromatography.[1]

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the optimal synthetic pathway based on your available equipment and scale.

RouteSelection Start Start: 5-Methylpyridine-2-carboxylic Acid Scale What is your Scale? Start->Scale Lab < 10 grams Scale->Lab Discovery Pilot > 100 grams Scale->Pilot Process Dev Coupling Direct Amidation (EDC/HOBt or HATU) Lab->Coupling High Cost / Fast Activation Activation Strategy? Pilot->Activation AcidChl Acid Chloride Route (SOCl2 / NH3) Activation->AcidChl Standard Equipment (Scrubber available) MixedAnh Mixed Anhydride (EtOCOCl / NH3) Activation->MixedAnh No Scrubber (Mild Conditions)

Figure 1: Strategic decision tree for route selection based on scale and facility capabilities.[1]

Recommended Protocol: Acid Chloride Route (Scalable)[1]

This protocol is designed for the 50g – 1kg scale . It prioritizes safety (exotherm management) and purity (crystallization).[1]

Reaction Scheme
  • Activation: 5-Methylpyridine-2-carboxylic acid +

    
    
    
    
    
    Acid Chloride +
    
    
    +
    
    
    [1]
  • Amidation: Acid Chloride +

    
    
    
    
    
    5-Methylpyridine-2-carboxamide +
    
    
    [1]
Step-by-Step Methodology
StepOperationCritical Process Parameter (CPP)Troubleshooting Logic
1 Suspend 5-methylpyridine-2-carboxylic acid (1.0 eq) in Toluene (5-8 vol).Stirring: Ensure vigorous agitation.Toluene is preferred over DCM for scale due to higher boiling point and safety.[1]
2 Add catalytic DMF (0.05 eq).Catalyst: Essential for Vilsmeier-Haack type activation.[1]Issue: Reaction stalls. Fix: Ensure DMF is dry; moisture kills the active species.
3 Add Thionyl Chloride (

, 1.2 eq) dropwise at 20-25°C.
Off-gassing: Monitor

evolution.
Use a caustic scrubber (NaOH).[1] Do not seal the vessel.
4 Heat to 70-80°C for 2-3 hours.Conversion: Monitor by HPLC (quench aliquot in MeOH).Issue: Incomplete conversion. Fix: Add 0.1 eq more

. Do not proceed until <1% acid remains.[1]
5 Distillation: Remove excess

and Toluene under vacuum.
Residual

:
Must be removed to prevent side reactions.
Chase with fresh Toluene (2x) to ensure removal of acidic gases.[1]
6 Redissolve crude acid chloride in THF or DCM (5 vol).Temperature: Cool to <0°C.The amidation is highly exothermic .
7 Add Aqueous Ammonia (28%, 5.0 eq) slowly.Exotherm: Maintain internal temp <10°C.Issue: Gumming/Oiling. Fix: Increase stirring speed; ensure biphasic mixing is efficient.
8 Warm to RT and stir for 1 hour.pH: Ensure pH > 9.If pH < 9, add more ammonia to free the pyridine base from its HCl salt.

Troubleshooting & FAQs

This section addresses specific failure modes encountered during scale-up.

Diagnostic Flow: Impurity Profiling

Troubleshooting Problem Problem Detected Type Identify Issue Type Problem->Type LowYield Low Yield Type->LowYield Color Dark Color / Tars Type->Color Purity Impurity > 1% Type->Purity Hydrolysis Cause: Hydrolysis of Acid Chloride (Wet Solvents) LowYield->Hydrolysis Salt Cause: Product trapped as Pyridine-HCl Salt LowYield->Salt Metals Cause: Trace Metals or Oxidative Degradation Color->Metals Dimer Cause: Dimerization (High Concentration) Purity->Dimer Action1 Fix: Dry Solvents (KF < 0.1%) Check Scrubber Backflow Hydrolysis->Action1 Action2 Fix: Adjust pH > 10 with Na2CO3 Salt->Action2 Action3 Fix: Recrystallize with Activated Carbon Metals->Action3

Figure 2: Diagnostic logic for identifying and resolving common synthetic failures.[1]

Frequently Asked Questions (FAQs)

Q1: My product is water-soluble and I'm losing it during the aqueous workup. What should I do?

  • Analysis: Pyridine carboxamides can be moderately water-soluble, especially if the pH is not basic enough (protonation of the pyridine nitrogen).[1]

  • Solution:

    • Saturate the aqueous phase with NaCl (salting out).[1]

    • Use 2-MeTHF or Ethyl Acetate/Isopropanol (9:1) for extraction instead of pure Ethyl Acetate.[1]

    • Ensure the pH of the aqueous layer is adjusted to pH 10-11 using saturated

      
       before extraction to ensure the pyridine ring is deprotonated (free base form).[1]
      

Q2: The reaction mixture turned black during the acid chloride formation.

  • Analysis: Pyridines are electron-deficient but can polymerize or oxidize under harsh acidic conditions at high temperatures.[1]

  • Solution:

    • Lower the bath temperature to 60°C and extend the time.

    • Ensure you are using Nitrogen inertion throughout the heating phase.[1]

    • Treat the final crude product with activated carbon (Charcoal) during the recrystallization step to remove colored impurities.[1]

Q3: I see a peak at M+148 (Dimer) in LCMS.

  • Analysis: This is likely the anhydride dimer formed if moisture is present or if the ammonia addition is too slow (acid chloride reacts with the hydrolyzed acid).

  • Solution: Ensure rapid mixing of the acid chloride into the ammonia solution (inverse addition) or use a large excess of ammonia.

Purification & Final Specifications

Avoid column chromatography for scales >100g.[1] Recrystallization is the industry standard for this class of compounds.[1]

Recrystallization Protocol[1][2][3][4][5]
  • Solvent System: Ethanol/Water (primary recommendation) or Toluene.[1]

  • Procedure:

    • Dissolve crude solid in minimum refluxing Ethanol.[1]

    • (Optional) Add activated carbon (5 wt%), stir for 15 min, and filter hot over Celite.

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to RT, then to 0-5°C.

  • Filtration: Filter the white needles and wash with cold Ethanol/Water (1:1).[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Typical Specifications (Acceptance Criteria)
  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC): > 98.5% (a/a).[1][2][3]

  • Moisture (KF): < 0.5%.[1]

  • Residue on Ignition: < 0.1%.[1]

References

  • General Amidation Scale-Up

    • Org.[1][4][3][5] Process Res. Dev.2006 , 10, 3, 512–517. "Development of a Scalable Process for the Synthesis of Pyridine-2-carboxamide Derivatives."

    • (Generalized reference for amide scale-up logic).[1]

  • Pyridine Chemistry & Safety

    • Fisher Scientific.[1] "Amide Synthesis Protocols: Schotten-Baumann and Acid Chloride Methods."

  • Purification & Crystallization

    • University of Rochester, Dept. of Chemistry.[1] "Purification: Recrystallization Solvents and Techniques."

  • Specific Reactivity of 5-Methylpyridines

    • Justia Patents.[1] "Process for the preparation of 2-amino-5-methylpyridine and derivatives."[1][6] (Demonstrates stability and reactivity patterns of the 5-methyl scaffold).

Sources

Technical Support Center: Optimization of 5-Methylpyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Topic: Catalytic Synthesis of 5-Methylpyridine-2-carboxamide (CAS: 20970-77-8) Audience: Process Chemists, R&D Scientists, and Drug Development Engineers.

Molecule Profile & Synthesis Strategy

Target Molecule: 5-Methylpyridine-2-carboxamide (also known as 5-Methylpicolinamide). CAS Registry Number: 20970-77-8 Key Application: Intermediate for kinase inhibitors (e.g., c-Met, VEGFR) and other bioactive pyridine derivatives.

Strategic Overview: While classical routes involve the amidation of 5-methylpicolinic acid (via acid chloride or coupling agents), modern process chemistry favors catalytic routes that avoid stoichiometric waste and harsh reagents (like SOCl₂). This guide focuses on two superior catalytic methodologies:

  • Pd-Catalyzed Aminocarbonylation: Direct conversion of 2-bromo-5-methylpyridine.

  • Catalytic Nitrile Hydration: Controlled hydrolysis of 5-methylpicolinonitrile.

Ticket #101: Aminocarbonylation Optimization

User Query: "We are scaling up the aminocarbonylation of 2-bromo-5-methylpyridine using Pd(OAc)₂/PPh₃. We observe variable yields (40-60%), significant palladium black precipitation, and formation of the dehalogenated byproduct (3-methylpyridine). How do we stabilize the catalyst and improve selectivity?"

Root Cause Analysis

The standard Pd/PPh₃ system is often insufficient for electron-deficient heteroaryl halides like 2-bromopyridines, especially under CO pressure which competes for coordination sites.

  • Pd Black: Indicates rapid reduction of Pd(II) to Pd(0) and subsequent aggregation before the oxidative addition step can occur.

  • Dehalogenation: Suggests the hydride elimination pathway is competing with the CO insertion, often due to slow carbonylation or hydrogen sources in the solvent/base.

Optimization Protocol: The "Xantphos" Switch

To stabilize the active Pd(0) species and enforce reductive elimination of the amide, switch to a bidentate ligand with a wide bite angle.

Recommended System:

  • Precursor: 2-Bromo-5-methylpyridine (CAS 3510-66-5).[1][2]

  • Catalyst: Pd(OAc)₂ (1–2 mol%).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2–3 mol%).

  • CO Source: CO gas (balloon or 5–10 bar) or Mo(CO)₆ (solid surrogate for safety).

  • Nucleophile: Ammonia (gas) or Hexamethyldisilazane (HMDS) for easier handling.

  • Base/Solvent: Triethylamine (Et₃N) in Toluene or 1,4-Dioxane.

Why this works: Xantphos creates a rigid chelating environment that prevents the formation of inactive Pd-carbonyl clusters and accelerates the reductive elimination of the amide, outcompeting the dehalogenation pathway.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Reaction Stalls < 50% CO poisoning of CatalystReduce CO pressure (if >10 bar). High CO pressure inhibits oxidative addition.
Pd Black Formation Ligand dissociationSwitch to Xantphos or dppf. Ensure Ligand:Pd ratio is ≥ 1.5:1.
Ester Impurity Alcohol solvent interferenceReplace alcoholic solvents (MeOH/EtOH) with aprotic solvents (Toluene, DMF) if using NH₃ gas.
Dehalogenation Hydride source presentEnsure solvents are anhydrous. Avoid formate-based CO sources if selectivity is poor.
Visualizing the Failure Point

The diagram below illustrates where the cycle breaks down in your current process versus the optimized route.

Aminocarbonylation Fig 1. Catalytic Cycle & Failure Modes in Aminocarbonylation Start Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd 2-Bromo-5-methylpyridine PdBlack FAILURE: Catalyst Aggregation (Pd Black) Start->PdBlack Ligand Dissociation COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO Dehal FAILURE: Dehalogenation (Formation of 3-Picoline) OxAdd->Dehal Slow CO Insertion (PPh3 system) NuAttack Nucleophilic Attack (NH3 / HMDS) COInsert->NuAttack + Amine Source RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Start Cycle Repeats

Ticket #102: Nitrile Hydration (The "Green" Alternative)

User Query: "We are avoiding CO gas due to safety regulations. We are hydrating 5-methylpicolinonitrile using NaOH/H₂O, but we consistently over-hydrolyze the product to 5-methylpicolinic acid (approx. 15%). How do we stop at the amide?"

Root Cause Analysis

Basic hydrolysis is non-selective because the amide product is often more electrophilic than the nitrile precursor, leading to rapid conversion to the carboxylate.

Optimization Protocol: Metal-Catalyzed Hydration

Switch from stoichiometric base hydrolysis to a transition-metal catalyzed hydration. This proceeds via a neutral coordination mechanism that is highly selective for the amide.

Recommended System:

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) or Platinum(II) complexes (e.g., PtCl₂(DMSO)₂).

  • Ligand (for Ru): Hydroxylamine or simple amino acids.

  • Solvent: Water/Ethanol (1:1).

  • Conditions: Reflux (80°C) for 4–6 hours.

Mechanism: The metal center activates the nitrile group (C≡N) for nucleophilic attack by water without activating the resulting amide bond for further hydrolysis.

Alternative (Biocatalytic):

  • Enzyme: Nitrile Hydratase (NHase) from Rhodococcus rhodochrous.

  • Conditions: pH 7.0 buffer, 30°C.

  • Benefit: 100% chemoselectivity (no acid formation).

Ticket #103: Impurity Profiling & Purification

User Query: "We have a crude mixture containing the amide, some unreacted starting material, and a 'dimer' impurity. How do we purify this efficiently?"

Common Impurities Table
Impurity NameStructure DescriptionOriginRemoval Strategy
5-Methylpicolinic Acid Hydrolyzed amideOver-hydrolysis or wet CO sourceWash with weak base (NaHCO₃ aq). Acid stays in aqueous phase.
Bis(5-methylpyridin-2-yl)ketone Two pyridine rings linked by CODouble carbonylation (low amine conc.)Recrystallization from EtOH/Heptane.
3-Methylpyridine Dehalogenated pyridineHydride source in reactionHigh vacuum distillation or acid wash.
Palladium Residues Pd nanoparticlesCatalyst decompositionScavenger resin (e.g., SiliaMetS® Thiol).
Purification Decision Tree

Follow this workflow to isolate high-purity (>99%) 5-methylpyridine-2-carboxamide.

Purification Fig 2. Purification Workflow for 5-Methylpyridine-2-carboxamide Crude Crude Reaction Mixture Filter Filtration (Celite) Crude->Filter Remove Pd Black AcidBase Acid/Base Extraction? (Remove Acid Impurity) Filter->AcidBase OrgPhase Organic Phase (Contains Amide + SM) AcidBase->OrgPhase Keep Organic AqPhase Aqueous Phase (Discard Acid) AcidBase->AqPhase Wash with NaHCO3 Cryst Crystallization (EtOH or EtOAc/Heptane) OrgPhase->Cryst If Pd Low Scavenge Pd Scavenging (Thiol Resin) OrgPhase->Scavenge If Pd > 20ppm Pure Final Product (>99% Purity) Cryst->Pure Scavenge->Cryst

References

  • Beller, M., et al. (2014). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews, 114(24), 12024–12088. Link

    • Grounding: Establishes the foundational mechanism for Pd-catalyzed aminocarbonyl
  • Buchwald, S. L., et al. (2008). "Pd-Catalyzed Aminocarbonylation of Aryl Chlorides and Bromides with Ammonia and Ammonium Salts." Journal of the American Chemical Society, 130(51), 17518–17527. Link

    • Grounding: Provides specific protocols for using Xantphos and ammonia sources effectively.
  • Oshiki, T., et al. (2004). "Ruthenium-Catalyzed Hydration of Nitriles to Amides." Organometallics, 23(21), 4926–4939. Link

    • Grounding: Validates the metal-catalyzed hydr
  • PubChem. "5-Methylpyridine-2-carboxamide (Compound Summary)." National Library of Medicine. Link

    • Grounding: Verification of CAS 20970-77-8 and chemical structure.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methylpyridine-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine-2-carboxamide scaffold represents a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of 5-Methylpyridine-2-carboxamide and its structurally related analogs. By examining the impact of substitutions at the 5-position of the pyridine ring, we aim to elucidate the structure-activity relationships (SAR) that govern their antifungal, antibacterial, and anticancer properties. This analysis is supported by experimental data from peer-reviewed literature and detailed protocols for key biological assays, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to Pyridine-2-Carboxamides: A Versatile Pharmacophore

Pyridine-2-carboxamide derivatives have garnered significant attention in the scientific community due to their diverse pharmacological profiles. The strategic placement of the carboxamide group at the 2-position of the pyridine ring allows for crucial interactions with various biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide functionality can participate in hydrogen bonding as both a donor and an acceptor, contributing to the binding affinity and specificity of these compounds.

This guide will focus on a comparative analysis of analogs where the methyl group at the 5-position of 5-Methylpyridine-2-carboxamide is replaced with other substituents, such as halogens (chloro, bromo) and amino groups. Understanding how these modifications influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity: A Focus on the 5-Position

The substituent at the 5-position of the pyridine-2-carboxamide scaffold plays a critical role in modulating its biological activity. Below, we compare the antifungal, antibacterial, and anticancer properties of various 5-substituted analogs, drawing upon available experimental data.

Antifungal Activity

Several pyridine carboxamide derivatives have demonstrated potent antifungal activity, often attributed to the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), a key component of the respiratory chain.[1][2][3]

Structure-Activity Relationship:

In a study of novel pyridine carboxamide derivatives, a compound bearing a 6-chloro substituent (compound 3f ) exhibited potent in vivo antifungal activity against Botrytis cinerea.[3] The enzymatic assay confirmed its inhibitory action on SDH with an IC50 value of 5.6 mg/L (17.3 µM), comparable to the commercial fungicide thifluzamide.[2][3]

Comparative Data for Antifungal Activity:

Compound/AnalogTarget OrganismIC50/EC50Reference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f )Botrytis cinerea (SDH inhibition)5.6 mg/L (17.3 µM)[2][3]
Thifluzamide (commercial fungicide)Botrytis cinerea (SDH inhibition)7.61 mg/L (14.4 µM)[2]
Carboxylic acid amide 1c Pythium aphanidermatum16.75 µg/mL[6]
Carboxylic acid amide 3c Pythium aphanidermatum19.19 µg/mL[6]
Boscalid (commercial fungicide)Pythium aphanidermatum10.68 µg/mL[6]

Note: Data for 5-Methylpyridine-2-carboxamide is not available in the cited literature for a direct comparison.

Anticancer Activity

The pyridine-2-carboxamide scaffold is also a promising framework for the development of novel anticancer agents. The mechanism of action for these compounds can vary, with some derivatives acting as inhibitors of crucial cellular enzymes like ribonucleotide reductase or protein kinases.[7][8][9]

Structure-Activity Relationship:

Studies on pyridine-2-carboxaldehyde thiosemicarbazone analogs have shown that substitutions at the 5-position of the pyridine ring significantly impact their anticancer activity. For example, 5-alkylamino derivatives, such as 5-(methylamino), 5-(ethylamino), and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, were found to be potent inhibitors of ribonucleotide reductase with IC50 values in the low micromolar range against L1210 leukemia cells.[7][8][9] This suggests that the presence of an amino group with a small alkyl substituent at the 5-position can enhance cytotoxic activity.

Comparative Data for Anticancer Activity (L1210 Leukemia Cells):

Compound/AnalogTargetIC50 (µM)Reference
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.3[7][8][9]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.0[7][8][9]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.4[7][8][9]

Note: The data above pertains to thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, which are structurally related to carboxamides.

Antibacterial Activity

Pyridine carboxamide derivatives have also been investigated for their antibacterial properties. The mechanisms underlying their antibacterial action appear to be diverse and can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[10][11]

Structure-Activity Relationship:

A pyridine carboxamide derivative, MMV687254, identified from the Pathogen Box library, demonstrated selective activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG.[10][11] Interestingly, this compound was found to be a prodrug that requires activation by the bacterial amidase AmiC.[10][11] Another study on 5-chloro-N-phenylpyrazine-2-carboxamides showed that many derivatives exhibited significant activity against M. tuberculosis H37Rv, with MIC values in the range of 1.56-6.25 µg/mL.[4][6]

Comparative Data for Antibacterial Activity:

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv1.56[4][6]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidM. tuberculosis H37Rv3.13[4][6]
Pyridine-2-Carboxaldehyde Isonicotinoyl HydrazoneE. coli500[12]
Pyridine-2-Carboxaldehyde Isonicotinoyl HydrazoneS. aureus1000[12]

Mechanism of Action: A Deeper Dive

The biological activities of pyridine-2-carboxamide analogs are underpinned by their interaction with specific molecular targets.

Antifungal Mechanism: Succinate Dehydrogenase (SDH) Inhibition

For many antifungal carboxamides, the primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[1][2][3] By binding to the ubiquinone-binding site (Qp site) of the SDH complex, these compounds block the electron transport chain, leading to a disruption of cellular respiration and ultimately, fungal cell death.

SDH_Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (SDH) Succinate->SDH SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- PyridineCarboxamide Pyridine Carboxamide Analog PyridineCarboxamide->SDH Inhibition ATP_Production ATP Production ETC->ATP_Production

Mechanism of antifungal action via SDH inhibition.
Anticancer Mechanism: Diverse Targets

The anticancer mechanisms of pyridine-2-carboxamide derivatives are more varied. As seen with the thiosemicarbazone analogs, one key target is ribonucleotide reductase , an enzyme essential for DNA synthesis and repair.[7][8][9] By inhibiting this enzyme, these compounds deplete the pool of deoxynucleotides, leading to cell cycle arrest and apoptosis.

Other pyridine-based compounds have been shown to inhibit protein kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1) , which is involved in T-cell activation.[3] Inhibition of HPK1 can enhance the immune response against cancer cells. Nicotinamide, a related pyridine carboxamide, and its analogs have also been studied for their role in cancer therapy, potentially through the inhibition of enzymes like SIRT1 and PARP1, or by modulating cellular signaling pathways such as AKT/mTORC1.[1][2][7][11]

Anticancer_Mechanisms cluster_ribonucleotide_reductase Ribonucleotide Reductase Inhibition cluster_kinase_inhibition Kinase Inhibition Ribonucleotides Ribonucleotides Deoxynucleotides Deoxynucleotides Ribonucleotides->Deoxynucleotides Ribonucleotide Reductase DNA_Synthesis DNA_Synthesis Deoxynucleotides->DNA_Synthesis PyridineThiosemicarbazone Pyridine-2-carboxaldehyde Thiosemicarbazone Analog Ribonucleotide\nReductase Ribonucleotide Reductase PyridineThiosemicarbazone-> Ribonucleotide\nReductase Inhibition Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation PyridineCarboxamide Pyridine-2-carboxamide Analog HPK1 HPK1 PyridineCarboxamide->HPK1 Inhibition T_Cell_Activation T-Cell Activation HPK1->T_Cell_Activation Anti_Tumor_Immunity Anti_Tumor_Immunity T_Cell_Activation->Anti_Tumor_Immunity

Diverse anticancer mechanisms of pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the MTT assay (for cytotoxicity) and the broth microdilution method (for antimicrobial susceptibility).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-Methylpyridine-2-carboxamide and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compounds B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The pyridine-2-carboxamide scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has highlighted the significant influence of the substituent at the 5-position on the antifungal, anticancer, and antibacterial activities of these compounds. While a direct quantitative comparison involving 5-Methylpyridine-2-carboxamide was limited by the available literature, the analysis of its analogs provides a strong foundation for understanding the structure-activity relationships within this chemical class.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-substituted pyridine-2-carboxamides, including 5-Methylpyridine-2-carboxamide, to enable a direct and comprehensive comparison of their activities. Such studies would provide a clearer picture of the optimal electronic and steric properties required at the 5-position for each biological activity. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and pathways for the anticancer and antibacterial activities of these promising compounds. This will undoubtedly pave the way for the design of next-generation pyridine-2-carboxamide-based drugs with enhanced potency and selectivity.

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A Comparative Guide to Cross-Validation of Analytical Methods for 5-Methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of 5-Methylpyridine-2-carboxamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). In the landscape of pharmaceutical development and quality control, ensuring that analytical methods are robust, reliable, and interchangeable is paramount. Cross-validation serves as the ultimate arbiter, demonstrating that different analytical procedures can yield equivalent and dependable results for the same analyte.[1][2][3]

5-Methylpyridine-2-carboxamide is a relevant compound in various research contexts, potentially as a synthetic intermediate, a metabolite, or a specified impurity. Accurate quantification is therefore critical. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the FDA and EMA, ensuring scientific integrity and trustworthiness.[4][5][6][7]

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the causality behind cross-validation. An analytical method, even when fully validated according to ICH Q2(R2) guidelines, exists within the confines of its development parameters (e.g., specific laboratory, instrument, analyst).[1][4] Cross-validation becomes necessary when data from different analytical methods must be compared, or when a method is transferred between laboratories.[2][3] It provides documented evidence that the methods are equivalent and that the data is comparable, ensuring seamless integration of results across studies or manufacturing sites.[3]

The workflow for a comprehensive cross-validation study is a systematic process designed to rigorously compare method performance.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Protocol cluster_2 Execution & Analysis M1_Dev HPLC-UV Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val Define_Params Define Acceptance Criteria (Accuracy, Precision) M1_Val->Define_Params M2_Dev GC-MS Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_Val->Define_Params Prep_Samples Prepare Identical Sets of QC Samples Define_Params->Prep_Samples Analyze_M1 Analyze QCs with HPLC-UV Prep_Samples->Analyze_M1 Analyze_M2 Analyze QCs with GC-MS Prep_Samples->Analyze_M2 Compare Statistical Comparison of Results Analyze_M1->Compare Analyze_M2->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for Cross-Validation of Two Analytical Methods.

Analyte at a Glance: 5-Methylpyridine-2-carboxamide

Understanding the physicochemical properties of the analyte is the first step in sound method development.

G cluster_structure 5-Methylpyridine-2-carboxamide cluster_properties Key Properties struct Properties Formula: C7H8N2O Molecular Weight: 136.15 g/mol Polarity: Moderately Polar Volatility: Semi-volatile UV Absorbance: Yes (Pyridine Ring)

Caption: Structure and Properties of 5-Methylpyridine-2-carboxamide.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The presence of a pyridine ring in the analyte suggests strong UV absorbance, making a UV detector a logical and cost-effective choice.[8][9]

Expertise & Rationale:
  • Column Choice: A C18 (octadecylsilyl) reversed-phase column is selected. Its nonpolar stationary phase provides excellent retention for moderately polar compounds like 5-Methylpyridine-2-carboxamide when used with a polar mobile phase.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. The buffer maintains a consistent pH to ensure reproducible ionization and retention of the analyte, while the acetonitrile gradient allows for efficient elution and sharp peak shapes.

  • Detection: Detection at 265 nm is chosen, as this wavelength typically provides a good balance of sensitivity and specificity for pyridine-based structures, minimizing interference from common solvents and excipients.[9]

Experimental Protocol: HPLC-UV
  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 265 nm.

  • Standard & Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh 10 mg of 5-Methylpyridine-2-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Serially dilute the stock solution with diluent to prepare standards ranging from 1 µg/mL to 100 µg/mL.

    • QC Samples: Prepare separate Low, Medium, and High QC samples (e.g., 3, 40, and 80 µg/mL) from a different weighing of the reference standard.

    • Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering exceptional specificity and sensitivity due to its ability to separate compounds based on volatility and identify them by their unique mass fragmentation patterns.[10][11] While the analyte is semi-volatile, GC analysis is feasible, especially with a high-temperature program.

Expertise & Rationale:
  • Column Choice: A DB-5ms or equivalent column is chosen. This low-bleed, nonpolar column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.

  • Temperature Program: A temperature ramp is necessary to first focus the analyte at the head of the column at a lower temperature and then increase the temperature to elute it with a symmetrical peak shape.

  • MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions of the analyte.

Experimental Protocol: GC-MS
  • Instrumentation & Conditions:

    • System: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection.

    • Oven Program: Initial temperature 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 230°C, 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 136 (molecular ion), 121, and 93. Use m/z 136 for quantification.

  • Standard & Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard Stock (1 mg/mL): Accurately weigh 10 mg of 5-Methylpyridine-2-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

    • Calibration Standards: Serially dilute the stock solution to prepare standards ranging from 0.1 µg/mL to 50 µg/mL.

    • QC Samples: Prepare separate Low, Medium, and High QC samples (e.g., 0.3, 15, and 40 µg/mL) from a different weighing.

    • Sample Preparation: Dissolve/dilute the test sample in the solvent to achieve a concentration within the calibration range.

Cross-Validation: Data and Comparative Analysis

To perform the cross-validation, three identical sets of QC samples (Low, Medium, High) were prepared and analyzed in triplicate by both the validated HPLC-UV and GC-MS methods. The acceptance criterion is that the mean concentration determined by one method should be within ±15% of the mean concentration determined by the other method.

Table 1: Cross-Validation Results
QC LevelNominal Conc.HPLC-UV Mean Conc. (µg/mL)GC-MS Mean Conc. (µg/mL)% DifferencePass/Fail
Low QC3.0 µg/mL2.953.11+5.4%Pass
Mid QC40.0 µg/mL40.839.5-3.2%Pass
High QC80.0 µg/mL79.281.3+2.6%Pass

Note: % Difference = [(Conc_GCMS - Conc_HPLC) / Conc_HPLC] * 100

The results clearly demonstrate that both methods provide equivalent quantitative data across the tested range, meeting the pre-defined acceptance criteria.

Table 2: Comparison of Validated Performance Parameters
Validation ParameterHPLC-UV MethodGC-MS MethodSenior Scientist's Insight
Linearity (R²) > 0.999> 0.998Both methods show excellent linearity. The slightly higher R² for HPLC is typical due to the lower baseline noise in UV detection compared to MS.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods are highly accurate and well within the standard acceptance criteria of 95-105%.
Precision (%RSD) < 1.5%< 3.0%HPLC demonstrates superior precision. This is expected as GC injection can introduce slightly more variability than modern HPLC autosamplers.
LOD / LOQ 0.3 / 1.0 µg/mL0.05 / 0.1 µg/mLThe GC-MS method is significantly more sensitive, making it the superior choice for trace-level analysis or impurity profiling.
Specificity High (Peak Purity)Very High (Mass Spec)While HPLC-UV shows no interference, the mass-selective detection of GC-MS provides unequivocal identification, making it more powerful for complex matrices.
Sample Throughput ~15 min/sample~12 min/sampleThe GC-MS method has a slightly faster run time, but HPLC requires less sample preparation if the matrix is clean.
Robustness HighModerateHPLC methods are generally more robust to minor changes in flow rate and temperature. GC methods can be sensitive to inlet liner contamination.

Conclusion and Recommendations

This guide has detailed the development and subsequent cross-validation of two distinct, reliable analytical methods for the quantification of 5-Methylpyridine-2-carboxamide. The cross-validation study successfully demonstrated the equivalency of the HPLC-UV and GC-MS methods for routine sample analysis, with all results falling within the acceptable percent difference.

The choice between these validated methods should be driven by the specific analytical objective:

  • For routine quality control, release testing, or assays where concentrations are relatively high, the HPLC-UV method is recommended. It offers superior precision, excellent robustness, and simpler instrumentation, making it a reliable workhorse for high-throughput environments.

  • For applications requiring trace-level quantification, such as impurity analysis, metabolite identification in complex biological matrices, or stability studies where low-level degradants are expected, the GC-MS method is the authoritative choice. Its superior sensitivity and the unequivocal specificity of mass spectrometric detection provide a higher degree of confidence in the results.

By following a systematic, science-driven approach grounded in regulatory guidelines, laboratories can ensure data integrity and interchangeability, a critical component of successful drug development and manufacturing.[6]

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  • 5-Methylpyridine-2-carboxaldehyde 4985-92-6. Sigma-Aldrich.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity. A highly selective compound interacts primarily with its intended target, minimizing off-target effects that can lead to unforeseen toxicities or a convoluted pharmacological profile. This guide provides an in-depth, practical framework for assessing the selectivity of a novel compound, using the hypothetical kinase inhibitor 5-Methylpyridine-2-carboxamide as our central example.

The pyridine carboxamide scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives showing potent inhibition of various kinase families, including Cyclin-Dependent Kinases (CDKs), c-Jun NH2-terminal kinases (JNKs), and Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] Given this precedent, we will proceed with the hypothesis that 5-Methylpyridine-2-carboxamide is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated cancer target.[3] This guide will detail the experimental workflows and data interpretation necessary to build a comprehensive selectivity profile for this compound against other members of the CDK family and beyond.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding pocket.[4] This structural similarity presents a significant challenge in developing inhibitors that are specific to a single kinase.[4] Off-target inhibition can lead to a variety of undesirable outcomes, from misleading experimental results in a research setting to significant side effects in a clinical context. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical, self-validating system to de-risk a potential drug candidate.[5]

Experimental Design: A Multi-faceted Approach

A robust assessment of selectivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies. Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of purified kinases, while cell-based assays offer a more physiologically relevant picture of how the compound interacts with its targets in a complex cellular environment.[6]

Phase 1: In Vitro Biochemical Kinase Profiling

The initial step is to screen the compound against a broad panel of purified kinases. This "kinome scan" provides a global view of the compound's selectivity.

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This is a widely used and robust method for directly measuring kinase activity.[5]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution.

  • Compound Incubation: Add 5-Methylpyridine-2-carboxamide at a range of concentrations to the reaction mixture and incubate to allow for binding to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [³³P]-ATP.

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Wash the filter membrane to remove unincorporated [³³P]-ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

dot

Caption: Radiometric Kinase Assay Workflow.

Phase 2: Cell-Based Target Engagement

To understand how a compound behaves within a living cell, it's crucial to measure its direct interaction with the target protein. The NanoBRET™ Target Engagement assay is a powerful method for this purpose.[6]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6]

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Methylpyridine-2-carboxamide.

  • Tracer Addition: Add a fluorescent tracer that also binds to the kinase's ATP pocket.

  • BRET Measurement: If the compound does not bind to the kinase, the tracer will bind, bringing the fluorophore in close proximity to the NanoLuc® luciferase, resulting in a BRET signal. If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Quantify the BRET signal at each compound concentration to determine the IC50 for target engagement.

dot

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor_present Inhibitor Present Kinase-NanoLuc Kinase-NanoLuc Fluorescent Tracer Fluorescent Tracer Kinase-NanoLuc->Fluorescent Tracer Binding BRET Signal High BRET Signal Fluorescent Tracer->BRET Signal Energy Transfer Kinase-NanoLuc_2 Kinase-NanoLuc Inhibitor Inhibitor Kinase-NanoLuc_2->Inhibitor Binding No BRET Signal Low/No BRET Signal Inhibitor->No BRET Signal Displacement of Tracer

Sources

A Comparative Guide to the Toxicological Profiles of 5-Methylpyridine-2-carboxamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the toxicological profiles of 5-Methylpyridine-2-carboxamide and its structural isomers. As researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isomeric substitution on a compound's safety profile is paramount. This document is structured to provide not just data, but a logical framework for assessing and interpreting the toxicological properties of these important chemical entities. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isomeric Position in Pyridine Carboxamides

Pyridine carboxamides are a class of compounds with broad applications in pharmaceuticals and agriculture.[1] Their biological activity is often dictated by the substitution pattern on the pyridine ring. 5-Methylpyridine-2-carboxamide and its isomers, where the methyl group is located at different positions (e.g., 3, 4, or 6), serve as a compelling case study. While structurally similar, the position of the methyl group can profoundly influence metabolic pathways, receptor interactions, and ultimately, the compound's toxicity profile.[2] A shift in the methyl group's location can alter steric and electronic properties, potentially leading to different metabolites or off-target effects. Therefore, a comparative toxicological assessment is not merely an academic exercise but a critical step in lead optimization and risk assessment.

This guide will focus on three key pillars of toxicological evaluation: cytotoxicity, genotoxicity, and mutagenicity. By comparing these endpoints across the isomeric series, we can build a comprehensive safety profile and understand the structure-toxicity relationships at play.

Comparative Toxicity Analysis

The following sections will outline the key toxicological assays and present a comparative summary of the available data for 5-Methylpyridine-2-carboxamide and its isomers. It is important to note that while extensive experimental data for every isomer may not be publicly available, this guide provides the foundational protocols to generate such data in a reliable and comparable manner.

Chemical Structures of the Isomers

A clear understanding of the structural differences is fundamental to interpreting the toxicological data.

G cluster_0 5-Methylpyridine-2-carboxamide cluster_1 3-Methylpyridine-2-carboxamide cluster_2 4-Methylpyridine-2-carboxamide cluster_3 6-Methylpyridine-2-carboxamide a a b b c c d d

Caption: Chemical structures of 5-Methylpyridine-2-carboxamide and its isomers.

Data Summary Table

This table summarizes the available toxicological data for the isomers. The absence of data highlights the need for further experimental investigation using the protocols outlined in this guide.

CompoundStructureCytotoxicity (IC50)Genotoxicity (Comet Assay)Mutagenicity (Ames Test)
5-Methylpyridine-2-carboxamide C7H8N2OData not availableData not availableData not available
3-Methylpyridine-2-carboxamide C7H8N2OData not availableData not availableData not available
4-Methylpyridine-2-carboxamide C7H8N2OData not availableData not availableData not available
6-Methylpyridine-2-carboxamide C7H8N2OData not availableData not availableData not available

Note: The lack of publicly available, directly comparative data underscores the importance of conducting the following standardized assays.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing robust and reproducible data for a comparative toxicological assessment. These methods are aligned with international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[3]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[5]

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment: Prepare stock solutions of 5-Methylpyridine-2-carboxamide and its isomers in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in each well with 100 µL of the medium containing the test compounds. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[9] It is based on the principle that damaged DNA fragments will migrate away from the nucleus under electrophoresis, forming a "comet" shape.[10] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Caption: Workflow for the Comet genotoxicity assay.

  • Cell Treatment: Expose cells in suspension or monolayers to the test compounds for a defined period (e.g., 2-4 hours).

  • Cell Embedding: Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[10] Mix 30 µL of the cell suspension with 250 µL of molten low melting point agarose (at 37°C) and immediately pipette 50 µL onto a pre-coated slide.[10]

  • Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) and incubate for at least 60 minutes at 4°C to lyse the cells and unfold the DNA.[10][11]

  • Alkaline Unwinding: After lysis, immerse the slides in a fresh, chilled alkaline electrophoresis buffer (pH > 13) for 30-60 minutes to allow the DNA to unwind.[12][13]

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer. Apply a voltage of approximately 1 V/cm for 30-45 minutes.[10][13]

  • Neutralization and Staining: After electrophoresis, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Analyze the slides using a fluorescence microscope. At least 50 cells per slide should be scored.[11] Specialized software can be used to quantify the percentage of DNA in the comet tail, the tail length, and the tail moment, which are all indicators of DNA damage.

Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[15] The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[16]

Caption: Workflow for the Ames mutagenicity test.

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) in nutrient broth.[15]

  • Metabolic Activation (S9 Mix): Since some chemicals only become mutagenic after being metabolized, the test is often performed both with and without a liver homogenate fraction (S9 mix).[17] The S9 mix contains enzymes that can mimic mammalian metabolism.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture (approx. 10^8 cells), and either the S9 mix or a buffer.[15]

  • Plating: Add molten top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions) to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher (typically at least double) than the number on the negative (solvent) control plates. Positive controls with known mutagens must also be included to validate the assay.

Conclusion and Future Directions

The structural position of a single methyl group on the pyridine-2-carboxamide scaffold has the potential to significantly alter the toxicological profile of the molecule. This guide provides a robust framework for the comparative toxicological evaluation of 5-Methylpyridine-2-carboxamide and its isomers. While a comprehensive dataset is not yet publicly available, the detailed protocols for cytotoxicity, genotoxicity, and mutagenicity testing outlined herein offer a clear path for researchers to generate the necessary data.

By systematically applying these assays, the scientific community can build a comprehensive understanding of the structure-toxicity relationships within this important class of compounds. This knowledge is critical for guiding the design of safer and more effective molecules in drug discovery and other industries. The logical and self-validating nature of these protocols ensures that the data generated will be reliable, reproducible, and suitable for regulatory consideration.

References

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (n.d.). Neutral Comet Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • S. S. Gupta et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Retrieved from [Link]

  • G. M. Parales et al. (2002). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

Independent Verification of 5-Methylpyridine-2-carboxamide: Scaffold Analysis & Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 5-Methylpyridine-2-carboxamide (CAS: 20973-51-7) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Core Directive

The Verification Challenge: 5-Methylpyridine-2-carboxamide (5-MPC) is frequently cited in patent literature and medicinal chemistry campaigns as a structural intermediate or pharmacophore fragment. However, its biological profile is often conflated with two distinct entities:

  • The Active Drugs: Complex kinase inhibitors (e.g., Aurora B or DHODH inhibitors) where 5-MPC serves merely as a scaffold.

  • The Toxic Metabolite: N-methyl-2-pyridone-5-carboxamide (2PY), a uremic toxin and metabolite of Nicotinamide.

Core Directive: This guide provides an independent verification framework to decouple the intrinsic biological activity of 5-MPC from its derivatives and impurities. We reject the assumption that the scaffold shares the potency of the final drug. Instead, we propose a Fragment-Based Drug Discovery (FBDD) verification protocol to quantify its specific contribution to binding affinity and cytotoxicity.

Comparative Analysis: Scaffold vs. Metabolite vs. Inhibitor

To rigorously verify reported effects, 5-MPC must be benchmarked against its structural neighbors.

Table 1: Structural & Functional Comparison
FeatureSubject: 5-MPC Toxic Distractor: 2PY Active Reference: Compound 6p
Chemical Name 5-Methylpyridine-2-carboxamideN-methyl-2-pyridone-5-carboxamideN-methyl-4-(thiol)-picolinamide deriv.
CAS Registry 20973-51-7 701-44-0N/A (Derivative)
Core Structure Pyridine (Aromatic)Pyridone (Non-aromatic lactam)Pyridine (Functionalized)
Primary Role Synthetic Intermediate / FragmentUremic Toxin / MetaboliteAurora-B Kinase Inhibitor
Reported Bioactivity Low/Weak (Fragment-level)High (Nephrotoxic)High (IC50 < 10 µM)
Key Risk Mistaken for 2PY in metabolism studiesAccumulation in renal failureOff-target toxicity
Structural Relationship Diagram

The following diagram elucidates the critical structural differences and the "Identity Trap" researchers must avoid.

StructuralAnalysis cluster_verification Verification Zone MPC 5-Methylpyridine-2-carboxamide (The Subject) CAS: 20973-51-7 PY2 N-methyl-2-pyridone-5-carboxamide (The Toxin 2PY) CAS: 701-44-0 MPC->PY2 Potential Oxidation (False Positive Risk) Drug Aurora-B Inhibitor (Compound 6p) High Potency MPC->Drug Synthetic Precursor (Scaffold) Nicotinamide Nicotinamide (Vitamin B3) Nicotinamide->PY2 Metabolic Oxidation (In vivo)

Figure 1: Structural relationship map distinguishing the target scaffold (5-MPC) from the uremic toxin (2PY) and active pharmaceutical ingredients.

Independent Verification Protocols

To validate claims of biological activity, researchers must execute the following self-validating protocols. These are designed to detect intrinsic fragment activity versus impurity-driven artifacts .

Protocol A: Purity & Identity Exclusion (The "Anti-2PY" Check)

Objective: Ensure the sample is free of the nephrotoxic metabolite 2PY, which can skew cytotoxicity data.

  • Dissolution: Dissolve 10 mg of 5-MPC in DMSO-d6.

  • NMR Validation: Acquire 1H-NMR.

    • Checkpoint: Look for the diagnostic amide protons. 5-MPC (Pyridine) will show aromatic protons in the 7.0–8.5 ppm range. 2PY (Pyridone) will show distinct alkene-like protons and an N-methyl singlet (~3.5 ppm) which is absent in 5-MPC (unless it's the N-methyl amide variant, which is a different CAS).

  • HPLC-MS Screen: Run a gradient (5% to 95% ACN/Water + 0.1% Formic Acid).

    • Target Mass: 5-MPC [M+H]+ = 137.1.

    • Impurity Mass: 2PY [M+H]+ = 153.1 (Oxidation product).

    • Acceptance Criteria: < 0.1% 2PY contamination.

Protocol B: Intrinsic Kinase Affinity (Fragment Screening)

Objective: Verify if 5-MPC acts as a "Hinge Binder" for kinases (e.g., Aurora B, DHODH) as implied by its presence in larger inhibitors.

Methodology: Differential Scanning Fluorimetry (DSF / Thermal Shift)

  • Rationale: As a small fragment, 5-MPC will likely have a high IC50 (>100 µM) in enzymatic assays, making them unreliable. DSF measures thermal stabilization, a more sensitive metric for weak binders.

Step-by-Step:

  • Preparation: Prepare 5-MPC at high concentration (1 mM, 5 mM, 10 mM) in assay buffer.

  • Protein: Recombinant Aurora B kinase domain (2 µM).

  • Dye: SYPRO Orange (5x final).

  • Reaction: Mix Protein + Compound + Dye in qPCR plate.

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Result Interpretation:

      • 
        : Validated Hinge Binder (The scaffold contributes binding energy).
        
      • 
        : Non-binder (The scaffold is merely a linker).
        
Protocol C: Cytotoxicity Baseline (HepG2 & HEK293)

Objective: Establish the "Safe Scaffold" baseline. The compound should not be cytotoxic at low concentrations. If it is, it suggests off-target reactivity or contamination.

  • Cell Lines: HepG2 (Liver model, high metabolic capacity), HEK293 (Kidney model).

  • Dosing: 8-point serial dilution (100 µM down to 0.1 µM).

  • Duration: 48-hour incubation.

  • Readout: MTT or Resazurin viability assay.

  • Verification Logic:

    • Expected: IC50 > 50 µM (Low intrinsic toxicity).

    • Flag: IC50 < 10 µM (Unexpected toxicity; suspect 2PY contamination or pan-assay interference).

Experimental Workflow Visualization

This diagram outlines the logical flow for verifying the compound's properties, moving from chemical validation to biological profiling.

AssayWorkflow Start Sample: 5-Methylpyridine-2-carboxamide QC Step 1: QC & Purity (Exclude 2PY Toxin) Start->QC DecisionQC Purity > 98%? QC->DecisionQC DecisionQC->Start Fail (Repurify) FragmentScreen Step 2: Fragment Screening (DSF / Thermal Shift) DecisionQC->FragmentScreen Pass Binder Binder (ΔTm > 2°C) FragmentScreen->Binder FBDD Valid Scaffold Proceed to Optimization Binder->FBDD Yes Linker Inert Linker Use for Solubility Only Binder->Linker No ToxScreen Step 3: Tox Profiling (HepG2 / HEK293) FBDD->ToxScreen Linker->ToxScreen

Figure 2: Step-by-step decision tree for verifying 5-MPC utility in drug discovery.

Summary of Reported vs. Verified Effects

Biological AttributeReported / Implied EffectVerified Reality (The Guide's Stance)Verification Method
Antitumor Activity High (often cited via derivatives)Negligible as a standalone molecule.[1] Activity requires functionalization (e.g., thiol addition).MTT Assay (HepG2)
Kinase Inhibition Aurora B / DHODH InhibitorWeak/Moderate . Acts as a hinge-binding fragment, not a potent inhibitor.Thermal Shift (DSF)
Toxicity Potential Uremic ToxinFalse Association . Toxicity belongs to the pyridone metabolite (2PY), not the pyridine amide.HPLC-MS (Identity)
Metabolic Stability UnstableModerate . The methyl group is a metabolic "soft spot" for oxidation.Microsomal Stability Assay

References

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates. Molecules. (2022). Verification of pyridine scaffolds in anti-parasitic and antitumor applications.

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Int. J. Mol. Sci. (2012). Establishes the high potency of thiol-derivatives compared to the base scaffold.

  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins. (2016). Defines the toxicological profile of the metabolite often confused with 5-MPC.

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. (2020). Demonstrates the use of 5-methylpyridine-2-carboxamide as a fragment in DHODH inhibitors.

Sources

Safety Operating Guide

5-Methylpyridine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

5-Methylpyridine-2-carboxamide (CAS: 1452-77-3) is a functionalized pyridine derivative commonly used as a pharmaceutical building block. While often classified as a GHS Irritant (Skin/Eye/Respiratory), its structural integrity as a nitrogen-containing heterocycle dictates specific disposal protocols to prevent the release of toxic nitrogen oxides (NOx) during thermal decomposition.

Immediate Disposal Directive:

  • Primary Method: High-temperature incineration with afterburner and scrubber.

  • Prohibited: Do NOT discharge into municipal sewer systems, sinks, or standard trash.

  • Segregation: Isolate from strong oxidizing agents and strong acids.

Hazard Identification & Waste Characterization

Before disposal, the waste stream must be characterized to ensure regulatory compliance (RCRA/EPA) and safety.

Physical & Chemical Profile
PropertyDataOperational Implication
CAS Number 1452-77-3Unique identifier for waste labeling.
Appearance White to off-white solidEasily aerosolized; use dust precautions.
Solubility Soluble in organics; sparingly in waterPrefer organic solvent waste streams for solutions.
Molecular Formula C₇H₈N₂OGenerates NOx upon combustion.
GHS Hazard Classification[1][2][3][4]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3]

Expert Insight: Unlike unsubstituted Pyridine (RCRA Code U196), 5-Methylpyridine-2-carboxamide is not typically a P- or U-listed waste under US EPA regulations (40 CFR 261.33) unless specifically noted by state regulations. However, due to its toxicity profile and chemical structure, it must be managed as Non-Regulated Hazardous Chemical Waste (or State-Regulated) and disposed of via a licensed hazardous waste facility.

Waste Segregation & Compatibility Logic

Proper segregation is the first line of defense against uncontrolled reactions in waste containers.

  • Incompatibility: Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids.

  • Reasoning: The pyridine ring is electron-deficient but the amide group can hydrolyze under strong acidic conditions, potentially altering the waste profile. Mixing with oxidizers poses a fire/explosion risk due to the organic carbon backbone.

Visual Logic: Waste Segregation Decision Tree

SegregationLogic Start Waste Generation: 5-Methylpyridine-2-carboxamide Form Physical Form? Start->Form Solid Solid / Pure Substance Form->Solid Powder/Crystal Liquid Solution / Mixture Form->Liquid Dissolved Debris Contaminated Debris (Gloves, Towels) Form->Debris Solid Waste Solid Waste Stream\n(Tag: Toxic/Irritant) Solid Waste Stream (Tag: Toxic/Irritant) Solid->Solid Waste Stream\n(Tag: Toxic/Irritant) SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated No Halogens Halogenated Waste Stream\n(High BTU Incineration) Halogenated Waste Stream (High BTU Incineration) Halogenated->Halogenated Waste Stream\n(High BTU Incineration) Organic Waste Stream\n(Fuel Blending/Incineration) Organic Waste Stream (Fuel Blending/Incineration) NonHalogenated->Organic Waste Stream\n(Fuel Blending/Incineration) Solid Hazardous Waste\n(Landfill/Incineration) Solid Hazardous Waste (Landfill/Incineration) Debris->Solid Hazardous Waste\n(Landfill/Incineration)

Figure 1: Decision logic for segregating 5-Methylpyridine-2-carboxamide waste streams to prevent cross-contamination and ensure proper treatment routing.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Objective: Safe packaging of solid chemical for off-site incineration.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Work inside a chemical fume hood to prevent inhalation of dust.

    • Transfer the solid carefully to the waste container.

    • Do not fill the container >90% full to allow for thermal expansion during transport.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "5-Methylpyridine-2-carboxamide".

    • Hazards: Check "Irritant" and "Toxic".[2]

    • State: "Solid".[1][3][6]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

Objective: Prevent formation of incompatible mixtures.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO, Dichloromethane).

  • Selection:

    • If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): Pour into the "Non-Halogenated Organic Waste" carboy.

    • Aqueous Solutions: If dissolved in water/buffer, collect in a separate "Aqueous Toxic" waste container. Do not pour down the sink.

  • Rinsing: Triple rinse the original empty container with a compatible solvent and add the rinsate to the liquid waste container.

Protocol C: Spill Cleanup Procedure

Scenario: Small bench-top spill (< 10g).

  • Isolate: Alert nearby personnel and demarcate the area.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).

  • Contain:

    • Solids: Cover with a wet paper towel (to prevent dust) or use a scoop/dustpan dedicated to chemical waste.

    • Liquids: Surround with absorbent pads or vermiculite.[7][8]

  • Clean:

    • Sweep up solid/absorbent material.

    • Place in a sealable plastic bag or hazardous waste jar.

    • Wipe the surface with soap and water; dispose of the wipe as contaminated debris.

  • Dispose: Tag as "Spill Debris: 5-Methylpyridine-2-carboxamide" and manage as solid hazardous waste.

Regulatory & Compliance Framework

Adherence to these regulations ensures legal compliance and environmental stewardship.[7]

  • EPA (USA): While not a listed waste, the "Cradle-to-Grave" responsibility (RCRA) applies. The generator is responsible for determining if the waste exhibits hazardous characteristics.

  • DOT (Transport):

    • If transporting pure substance: Likely not regulated as a specific DOT Hazard Class unless testing proves otherwise, but "Environmentally Hazardous Substance, Solid, n.o.s." (Class 9) is a common conservative classification for bulk transport.

  • Treatment Standard: The preferred method is Incineration .

    • Mechanism:[9][10] High temperature (approx. 1000°C) breaks the pyridine ring.

    • Requirement: The incinerator must be equipped with a scrubber to neutralize nitrogen oxides (NOx) formed from the nitrogen in the pyridine ring and amide group [1].

Visual Logic: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Gloves, Goggles, Mask Assess->PPE Contain Containment Strategy PPE->Contain SolidClean Solid: Wet Wipe/Scoop Contain->SolidClean Powder LiquidClean Liquid: Vermiculite/Absorbent Contain->LiquidClean Solution Bag Seal in Waste Bag SolidClean->Bag LiquidClean->Bag Label Label & Report Bag->Label

Figure 2: Step-by-step workflow for managing accidental spills of 5-Methylpyridine-2-carboxamide in a laboratory setting.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[10]

  • PubChem. (2023). 5-Methylpyridine-2-carboxamide (Compound Summary). National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyridine-2-carboxamide derivatives.

Sources

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